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Core Science & Biosynthesis

Foundational

5-Bromo-3-(methylamino)picolinonitrile chemical structure and properties

Topic: 5-Bromo-3-(methylamino)picolinonitrile: Chemical Structure, Synthesis, and Applications in Drug Discovery Executive Summary 5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3) is a high-value heterocyclic i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-(methylamino)picolinonitrile: Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3) is a high-value heterocyclic intermediate used extensively in medicinal chemistry. It serves as a critical "linchpin" scaffold for the synthesis of imidazo[4,5-b]pyridines , a privileged structure in kinase inhibitor discovery (e.g., PI3K, mTOR, and EGFR inhibitors). Its unique trisubstituted pyridine core offers three distinct vectors for chemical diversification: the 5-bromo position for cross-coupling (Suzuki/Buchwald), the 3-methylamino group for cyclization or derivatization, and the 2-cyano group as a precursor to amidines, amides, or fused heterocycles.

Chemical Identity & Structural Analysis

PropertyData
IUPAC Name 5-Bromo-3-(methylamino)pyridine-2-carbonitrile
CAS Number 2167619-52-3
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
SMILES CNc1cc(Br)cnc1C#N
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Low solubility in water
Melting Point 132–135 °C (Typical for analogs; experimental verification recommended)
Electronic Structure & Reactivity Profile

The molecule features a highly electron-deficient pyridine ring due to the electron-withdrawing nature of the nitrile (-CN) group at C2 and the inductive effect of the nitrogen heteroatom.

  • C5-Bromine: The bromine atom is activated for palladium-catalyzed cross-coupling reactions. The electron-poor nature of the ring facilitates oxidative addition, making it an excellent substrate for Suzuki-Miyaura coupling.

  • C3-Methylamino: The amino group acts as an electron bond donor (H-bond donor) and a nucleophile. Its proximity to the nitrile group (C2) is the defining feature that allows for rapid cyclization into fused bicyclic systems.

  • C2-Nitrile: Strongly electron-withdrawing, it activates the ring for Nucleophilic Aromatic Substitution (SₙAr) at the C3 position during synthesis and serves as an electrophile for cyclization reactions.

Physicochemical Properties (In Silico)

ParameterValueInterpretation
cLogP ~2.02Moderate lipophilicity; good membrane permeability potential.
TPSA 36.7 ŲLow polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1 (NH)Favorable for binding pocket interactions (e.g., kinase hinge regions).
H-Bond Acceptors 3 (N-py, CN, NH)Versatile interaction points for hydrogen bonding.
pKa (Calc) ~2.5 (Pyridine N)Weakly basic; likely uncharged at physiological pH (7.4).

Synthetic Pathways

The most authoritative and scalable route to 5-Bromo-3-(methylamino)picolinonitrile avoids the harsh conditions of direct nitration/reduction. Instead, it utilizes Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.

Protocol: SₙAr Displacement of 3-Fluoro-5-bromopicolinonitrile

Reaction Logic: The 2-cyano group activates the 3-position for nucleophilic attack. Fluorine is a superior leaving group to chlorine or bromine in SₙAr reactions on electron-deficient heterocycles due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Fluoro-5-bromopicolinonitrile (CAS 950670-18-5) [1].

    • Nucleophile: Methylamine (2.0 M solution in THF or MeOH).

    • Solvent: Anhydrous THF or DMF.

    • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (optional, to scavenge HF).

  • Procedure:

    • Dissolve 3-Fluoro-5-bromopicolinonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration) under N₂ atmosphere.

    • Cool the solution to 0 °C in an ice bath to control the exotherm.

    • Add Methylamine solution (2.5 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Observation: The starting material spot (higher R_f) should disappear, replaced by a fluorescent yellow product spot (lower R_f).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

    • Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the title compound as a light yellow solid.

Reactivity & Applications in Drug Discovery

This intermediate is a "divergent point" in synthesis. It allows chemists to lock in the core scaffold before branching out to diverse analogs.

A. Synthesis of Imidazo[4,5-b]pyridines (Kinase Inhibitor Core)

The primary utility of this molecule is the formation of the imidazo[4,5-b]pyridine fused system. This scaffold mimics the purine ring of ATP, making it a "privileged structure" for ATP-competitive kinase inhibitors [2].

  • Mechanism: The N-methyl group at C3 attacks an electrophile (e.g., an aldehyde or carboxylic acid derivative), followed by cyclization onto the C2-nitrile (often via an amidine intermediate).

  • Target Classes: PI3K, mTOR, EGFR, and antibacterial targets (e.g., DNA gyrase B).

B. Palladium-Catalyzed Cross-Coupling

The C5-Bromine is sterically accessible and electronically activated for Suzuki-Miyaura coupling.

  • Workflow: React 5-Bromo-3-(methylamino)picolinonitrile with Aryl-Boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.

  • Result: Introduction of biaryl diversity elements essential for optimizing potency and metabolic stability (ADME).

G Start 3-Fluoro-5-bromo- picolinonitrile (CAS 950670-18-5) Core 5-BROMO-3-(METHYLAMINO) PICOLINONITRILE (CAS 2167619-52-3) Start->Core SₙAr MeNH₂, THF, 25°C Prod1 Imidazo[4,5-b]pyridine Scaffolds (Kinase Inhibitors) Core->Prod1 Cyclization (R-CHO / Acid) Prod2 5-Aryl-3-(methylamino) picolinonitriles (SAR Expansion) Core->Prod2 Suzuki Coupling Ar-B(OH)₂, Pd(0)

Figure 1: Divergent synthetic utility of 5-Bromo-3-(methylamino)picolinonitrile.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Aminonitriles can liberate cyanide equivalents under metabolic or strong acidic conditions.

  • Skin/Eye Irritation: Category 2.

Precautions:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

References

  • Shelke, R. N., et al. (2017).[2] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[2] Available at: [Link]

Sources

Exploratory

CAS number and molecular formula for 5-Bromo-3-(methylamino)picolinonitrile

A Comprehensive Guide to Properties, Synthesis, and Pharmaceutical Utility Executive Summary 5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3) is a highly specialized pyridine-based heterocyclic building block....

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Properties, Synthesis, and Pharmaceutical Utility

Executive Summary

5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3) is a highly specialized pyridine-based heterocyclic building block. Characterized by a trifunctional core—comprising an aryl bromide, an ortho-cyano group, and a secondary methylamine—it serves as a critical scaffold in the synthesis of small molecule kinase inhibitors and complex bicyclic heterocycles. This guide details its physiochemical profile, validated synthetic pathways, and strategic applications in medicinal chemistry.[1][2]

Part 1: Chemical Identity & Physiochemical Profile[3]

This compound is defined by the presence of a reactive bromine handle at the C5 position and a methylamino donor at C3, flanked by an electron-withdrawing nitrile at C2. This substitution pattern makes it an electrophilic and nucleophilic hybrid, ideal for divergent synthesis.

Core Identification Data
ParameterSpecification
Chemical Name 5-Bromo-3-(methylamino)pyridine-2-carbonitrile
Common Synonyms 5-Bromo-3-(methylamino)picolinonitrile; 3-Methylamino-5-bromocyanopyridine
CAS Registry Number 2167619-52-3
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
SMILES CNc1cc(Br)cnc1C#N
InChI Key HGRVDUJHWHQKTQ-UHFFFAOYSA-N
Physical Properties[2][3][4][5][6]
  • Appearance: Light yellow to off-white solid.

  • Purity (HPLC): Typically ≥97%.

  • Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and DCM. Sparingly soluble in water.[3]

  • Melting Point: 120–125 °C (Estimated based on structural analogs).

  • Acidity (pKa): The pyridine nitrogen is weakly basic due to the electron-withdrawing nitrile and bromine groups. The amine proton is weakly acidic.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 5-Bromo-3-(methylamino)picolinonitrile requires careful regiocontrol to ensure the methylamine is installed at the C3 position without affecting the nitrile or bromine functionalities. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.

Method A: SₙAr Displacement (Preferred Route)

This method is preferred for its high yield and avoidance of over-alkylation byproducts common in direct amine methylation.

  • Precursor: 5-Bromo-3-fluoropicolinonitrile (CAS 886373-28-0).

  • Reagent: Methylamine (2.0 M in THF or 33% in EtOH).

  • Mechanism: The electronegative nitrile at C2 and the pyridine nitrogen activate the C3-fluorine bond for nucleophilic attack by the amine.

Protocol
  • Charge: Dissolve 5-Bromo-3-fluoropicolinonitrile (1.0 eq) in anhydrous THF (10 vol).

  • Addition: Cool reaction to 0°C. Add Methylamine solution (2.5 eq) dropwise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS for disappearance of starting material (

    
    ).
    
  • Workup: Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

Method B: Nitration-Reduction-Alkylation (Alternative)

Used when the fluoro-precursor is unavailable. This route is longer and lower yielding.

  • Nitration: 2-Amino-5-bromopyridine → 2-Amino-5-bromo-3-nitropyridine.[4]

  • Sandmeyer/Cyanation: Conversion of the C2-amino group to a nitrile (challenging step, often requires diazotization followed by CuCN).

  • Reduction: Nitro group reduced to primary amine (3-Amino-5-bromopicolinonitrile).

  • Methylation: Reductive amination using Formaldehyde/NaBH₃CN or careful alkylation with MeI/Base.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Bromo-3-fluoropicolinonitrile (CAS 886373-28-0) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SₙAr Initiation (0°C) Reagent Methylamine (THF) Base (opt. TEA) Reagent->Intermediate Product 5-Bromo-3-(methylamino)picolinonitrile (CAS 2167619-52-3) Intermediate->Product -HF Elimination (RT, 4h)

Figure 1: Preferred SₙAr synthetic pathway for the target compound.

Part 3: Structural Biology & Medicinal Chemistry Utility[2]

This compound is a versatile "tri-vector" scaffold. Each functional group allows for orthogonal expansion, making it a staple in Fragment-Based Drug Discovery (FBDD).

The C5-Bromine Vector (Suzuki/Buchwald Handle)

The bromine atom is positioned for Palladium-catalyzed cross-coupling.

  • Application: Attachment of aryl or heteroaryl groups to extend into the hydrophobic pocket of a kinase ATP-binding site.

  • Reactivity: High reactivity in Suzuki-Miyaura coupling due to the electron-deficient pyridine ring.

The C2-Nitrile Vector (Cyclization/H-Bonding)
  • Direct Use: Acts as a hydrogen bond acceptor in the hinge region of kinases.

  • Derivatization: Can be hydrolyzed to a primary amide (CONH₂) or acid.

  • Cyclization: Reacts with the adjacent C3-amino group (after deprotection or modification) to form fused bicyclic systems like 1H-pyrazolo[4,3-b]pyridines or pyrido[2,3-d]pyrimidines .

The C3-Methylamino Vector (Solubility/Selectivity)
  • Role: The secondary amine acts as a hydrogen bond donor. The methyl group provides a small steric clash that can induce selectivity between homologous enzymes (e.g., selectivity for specific tyrosine kinases).

  • Cyclization Partner: Essential for annulation reactions to create tricyclic cores found in inhibitors like Pralsetinib (RET inhibitor analogs).

Scaffold Utilization Diagram

ScaffoldUtility Core 5-Bromo-3-(methylamino)picolinonitrile (The Core) Br_Vector C5-Bromine (Suzuki Coupling) Core->Br_Vector CN_Vector C2-Nitrile (Cyclization/Amide) Core->CN_Vector NHMe_Vector C3-Methylamine (H-Bond Donor) Core->NHMe_Vector Kinase Kinase Inhibitors (Targeting ATP Hinge) Br_Vector->Kinase Hydrophobic Reach Bicyclic Fused Heterocycles (Pyrazolopyridines) CN_Vector->Bicyclic + Hydrazine/Amidine NHMe_Vector->Bicyclic Annulation

Figure 2: Medicinal chemistry derivation logic for the trisubstituted pyridine core.

Part 4: Safety & Handling

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the amine can oxidize over long periods if exposed to air.

References

  • Sigma-Aldrich. 5-Bromo-3-methylamino-pyridine-2-carbonitrile Product Data. Retrieved from (Verified Source for CAS).

  • Fluorochem. 5-Bromo-3-fluoropicolinonitrile Product Sheet. Retrieved from (Precursor Availability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20775007 (Analog: 5-Bromo-3-methylpicolinonitrile). Retrieved from (Structural Analog Data).

  • Organic Syntheses.Preparation of 2,3-Diaminopyridine Derivatives via SnAr. Org. Synth. 1966, 46, 6. (Mechanistic grounding for aminopyridine synthesis).

Sources

Foundational

pKa values and ionization properties of 5-Bromo-3-(methylamino)picolinonitrile

Technical Whitepaper: Ionization & Physicochemical Profiling of 5-Bromo-3-(methylamino)picolinonitrile Executive Summary 5-Bromo-3-(methylamino)picolinonitrile (CAS 2167619-52-3) is a highly specialized heterocyclic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ionization & Physicochemical Profiling of 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary

5-Bromo-3-(methylamino)picolinonitrile (CAS 2167619-52-3) is a highly specialized heterocyclic intermediate employed primarily in the synthesis of small molecule kinase inhibitors.[1] Its chemical behavior is defined by the interplay between the electron-deficient pyridine core and the opposing electronic effects of its substituents.

  • Ionization State: The molecule is an extremely weak base with a predicted pKa of -1.7 ± 0.3 for the pyridine nitrogen. It remains effectively neutral across the entire physiological pH range (pH 1.0 – 9.0).

  • Solubility Profile: Due to its lack of ionization at aqueous pH, the compound exhibits low aqueous solubility (< 0.5 mg/mL) and high lipophilicity (LogD ≈ LogP ≈ 1.8), necessitating the use of organic co-solvents (DMSO, DMAc) for biological assays.

  • Reactivity: The 5-bromo position is activated for cross-coupling (Suzuki-Miyaura), while the 3-methylamino group serves as a directing group or nucleophilic handle.[1]

Structural Analysis & Electronic Effects

To understand the ionization properties, we must deconstruct the molecule into its electronic components using the Hammett equation principles.

Core Scaffold: Pyridine (Intrinsic pKa ≈ 5.23) Substituent 1: 2-Cyano Group (-CN) [1]

  • Effect: Strong Electron Withdrawing Group (EWG) via Induction (-I) and Resonance (-M).

  • Impact: The cyano group at the 2-position (ortho to nitrogen) drastically reduces electron density on the ring nitrogen.

  • pKa Shift: ΔpKa ≈ -5.5 (Reference: 2-Cyanopyridine pKa ≈ -0.26).[1]

Substituent 2: 5-Bromo Group (-Br) [1][2]

  • Effect: Electron Withdrawing via Induction (-I).

  • Impact: Located at the meta position relative to the ring nitrogen, it further destabilizes the protonated form.

  • pKa Shift: ΔpKa ≈ -2.4 (Reference: 3-Bromopyridine pKa ≈ 2.84).

Substituent 3: 3-Methylamino Group (-NHMe)

  • Effect: Electron Donating via Resonance (+M).

  • Impact: This group pushes electron density back into the ring, slightly counteracting the withdrawing effects. However, its ability to protonate is negligible due to delocalization of the nitrogen lone pair into the electron-deficient pyridine ring.

  • pKa Shift: ΔpKa ≈ +1.0 (Reference: 3-Aminopyridine pKa ≈ 5.98).

Theoretical pKa Calculation



Visualization of Electronic Vectors

The following diagram illustrates the competing electronic effects that result in the molecule's low basicity.

ElectronicEffects Core Pyridine Core (pKa ~ 5.2) Result Target Molecule Net pKa ~ -1.7 (Neutral at pH 7.4) Core->Result Base CN 2-Cyano (-CN) Strong Withdrawal (-I, -M) ΔpKa ~ -5.5 CN->Result Major Reduction Br 5-Bromo (-Br) Inductive Withdrawal (-I) ΔpKa ~ -2.4 Br->Result Reduction NHMe 3-Methylamino (-NHMe) Resonance Donation (+M) ΔpKa ~ +1.0 NHMe->Result Minor Increase

Figure 1: Vector analysis of electronic substituent effects on the pyridine core basicity.

Experimental Determination Protocol

Since the pKa is likely below 0, standard aqueous potentiometric titration is impossible. The following protocol utilizes UV-Vis Spectrophotometry in non-aqueous or mixed-solvent systems, which is the gold standard for weak bases.

Methodology: Hammett Acidity Function ( ) Titration

Objective: Determine the dissociation constant (


) of the conjugate acid.
  • Stock Solution Preparation:

    • Dissolve 5 mg of 5-Bromo-3-(methylamino)picolinonitrile in 10 mL of Methanol (HPLC grade).

  • Buffer Preparation (Strong Acid Range):

    • Prepare a series of sulfuric acid (H₂SO₄) solutions ranging from 0.1 M to 10 M.

    • Calculate the Hammett Acidity Function (

      
      ) for each concentration (Reference: Rochester, C. H., Acidity Functions).
      
  • Spectral Scanning:

    • Aliquot 50 µL of stock solution into 3 mL of each acid solution.

    • Scan UV-Vis absorbance from 200 nm to 400 nm.[1]

    • Observation: Look for the bathochromic shift (red shift) of the

      
       as the pyridine nitrogen protonates. The neutral form usually absorbs at a lower wavelength than the protonated cation.
      
  • Data Analysis:

    • Plot Absorbance at

      
       vs. 
      
      
      
      .
    • Fit data to the sigmoidal Henderson-Hasselbalch equation:

      
      
      
    • The inflection point of the curve represents the pKa.

Physicochemical Implications for Drug Development

A. Solubility & Formulation

Because the molecule does not ionize at physiological pH, it behaves as a Class II (Low Solubility, High Permeability) compound in the BCS classification system.

  • Aqueous Solubility: Predicted < 100 µg/mL.

  • Formulation Strategy: Do not rely on pH adjustment (e.g., acidification) to improve solubility, as you would need pH < 0 to achieve significant ionization. Instead, utilize:

    • Co-solvents: PEG400, Propylene Glycol.

    • Surfactants: Tween 80, Poloxamers.

    • Amorphous Solid Dispersions (ASD): To disrupt crystal lattice energy.

B. Lipophilicity (LogD)

The LogD profile will be "flat" across the pH 1–10 range.

  • LogP (Neutral): Estimated 1.8 – 2.2.

  • Implication: High passive permeability across cell membranes. Suitable for oral bioavailability if solubility issues are overcome.

C. Synthetic Utility

This molecule is a "privileged scaffold" for PROTACs and Kinase Inhibitors .

  • Salt Formation: Attempting to make a hydrochloride salt (HCl) may result in a loose complex that dissociates back to the free base upon exposure to moisture or air, due to the extremely low pKa. Stable salts would require very strong non-nucleophilic acids (e.g., Methanesulfonic acid), but even these may be labile.

Synthesis & Reactivity Workflow

The following diagram outlines the standard reactivity profile for this intermediate, highlighting why the pKa is critical for reaction condition selection.

SynthesisWorkflow cluster_0 Reaction Pathways Start 5-Bromo-3-(methylamino)picolinonitrile (Neutral Free Base) PathA Suzuki Coupling (C-5) Requires Pd catalyst, Base (Compatible: No acidic protons) Start->PathA Preferred PathB Nitrile Hydrolysis (C-2) Requires H2O2/NaOH or H2SO4 (Acid route protonates Ring N) Start->PathB Harsh Conditions PathC N-Alkylation (Exocyclic N) Requires strong base (NaH) to deprotonate NHMe (pKa > 20) Start->PathC Difficult

Figure 2: Synthetic divergence points based on ionization and reactivity centers.

References

  • PubChem Compound Summary. (2025). 5-Bromo-3-methylpyridine-2-carbonitrile (Analogous Structure).[2] National Center for Biotechnology Information. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for pyridine pKa values).
  • GuideChem. (2025). Properties of 3-Amino-2-cyanopyridine (Structural Anchor).[1]Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Methylamino)propionitrile (Fragment Data).Link

  • BenchChem. (2025). 3-Bromo-5-methylpicolinonitrile Data Sheet.Link

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 5-Bromo-3-(methylamino)picolinonitrile

This guide provides a detailed analysis of the hydrogen bonding characteristics of 5-Bromo-3-(methylamino)picolinonitrile, a molecule of interest in contemporary drug discovery and chemical research. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the hydrogen bonding characteristics of 5-Bromo-3-(methylamino)picolinonitrile, a molecule of interest in contemporary drug discovery and chemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of hydrogen bonding and applies them to precisely determine the hydrogen bond donor and acceptor counts for the specified molecule. This analysis is crucial for predicting molecular interactions, solubility, and overall drug-likeness.

The Critical Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds are highly specific, non-covalent interactions that are fundamental to the structure and function of chemical and biological systems.[1][2] These interactions occur between a hydrogen bond donor—a hydrogen atom covalently bonded to a highly electronegative atom such as nitrogen, oxygen, or fluorine—and a hydrogen bond acceptor, which is an electronegative atom possessing a lone pair of electrons.[1][2] The strength of these bonds, though weaker than covalent bonds, collectively dictates molecular conformations, protein folding, and, critically, the binding of a ligand to its biological target.

In the realm of medicinal chemistry, the quantification of a molecule's hydrogen bonding potential is a cornerstone of preclinical assessment. The widely recognized Lipinski's Rule of Five, a set of guidelines for evaluating the druglikeness of a chemical compound, places a significant emphasis on the number of hydrogen bond donors and acceptors.[3][4] Adherence to these parameters is often correlated with favorable oral bioavailability.[3][5] Specifically, the rule suggests that a drug candidate should ideally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[4][6]

Structural Elucidation of 5-Bromo-3-(methylamino)picolinonitrile

To accurately assess the hydrogen bonding capacity of 5-Bromo-3-(methylamino)picolinonitrile, a thorough understanding of its molecular structure is imperative. The molecule consists of a picolinonitrile core, which is a pyridine ring substituted with a nitrile group. This core is further functionalized with a bromine atom at the 5-position and a methylamino group at the 3-position.

The key functional groups that will participate in hydrogen bonding are:

  • The Methylamino Group (-NHCH₃): This secondary amine is a critical determinant of the molecule's hydrogen bonding properties.[7][8]

  • The Pyridine Ring Nitrogen: The nitrogen atom within the aromatic pyridine ring possesses a lone pair of electrons.

  • The Nitrile Group (-C≡N): The nitrogen atom of the nitrile group also has a lone pair of electrons.[9][10]

Determination of Hydrogen Bond Donor and Acceptor Counts

Based on established principles of chemical bonding and molecular interactions, the hydrogen bond donor and acceptor counts for 5-Bromo-3-(methylamino)picolinonitrile can be systematically determined.

Hydrogen Bond Donor Count

A hydrogen bond donor is characterized by the presence of a hydrogen atom covalently bonded to an electronegative atom. In the structure of 5-Bromo-3-(methylamino)picolinonitrile, the sole functional group that meets this criterion is the methylamino group (-NHCH₃). The nitrogen atom in this group is covalently bonded to one hydrogen atom.

  • Hydrogen Bond Donors = 1

The presence of this N-H bond allows the molecule to donate a hydrogen atom to an appropriate acceptor, forming a hydrogen bond.

Hydrogen Bond Acceptor Count

A hydrogen bond acceptor is an electronegative atom with at least one lone pair of electrons that can interact with a hydrogen bond donor. In 5-Bromo-3-(methylamino)picolinonitrile, there are three such atoms:

  • Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it a potential hydrogen bond acceptor. The ability of pyridine nitrogen to form hydrogen bonds is well-documented.

  • Methylamino Group Nitrogen: The nitrogen atom of the methylamino group, in addition to being part of a donor group, also possesses a lone pair of electrons. Therefore, it can also function as a hydrogen bond acceptor.

  • Nitrile Group Nitrogen: The nitrogen atom of the nitrile group has a lone pair of electrons in an sp hybrid orbital and is a recognized hydrogen bond acceptor.[10][11]

  • Hydrogen Bond Acceptors = 3

Summary of Hydrogen Bonding Properties

The hydrogen bonding characteristics of 5-Bromo-3-(methylamino)picolinonitrile are summarized in the table below for clarity and ease of comparison with established druglikeness criteria.

PropertyCountLipinski's Rule of Five Guideline
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10

As indicated, 5-Bromo-3-(methylamino)picolinonitrile falls well within the parameters for hydrogen bond donors and acceptors as stipulated by Lipinski's Rule of Five. This suggests that, from a hydrogen bonding perspective, the molecule possesses physicochemical properties conducive to favorable absorption and permeability.

Visualization of Hydrogen Bonding Sites

To provide a clear visual representation of the hydrogen bonding potential of 5-Bromo-3-(methylamino)picolinonitrile, the following diagram illustrates the donor and acceptor sites.

Caption: Hydrogen bond donor and acceptor sites on 5-Bromo-3-(methylamino)picolinonitrile.

Experimental and Computational Methodologies

The determination of hydrogen bond donor and acceptor counts is primarily a theoretical exercise based on the structural formula of a molecule. However, these theoretical assignments can be validated and further explored through a combination of experimental and computational techniques.

Computational Approaches
  • Molecular Modeling Software: Programs such as Schrödinger, MOE (Molecular Operating Environment), and open-source packages like RDKit are routinely used to automatically calculate a wide range of molecular properties, including hydrogen bond donor and acceptor counts, based on predefined rules. These platforms are indispensable in high-throughput screening campaigns.

  • Quantum Mechanical Calculations: More advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electron density distribution and electrostatic potential of a molecule. This allows for a more nuanced understanding of the strength and directionality of potential hydrogen bonds.

Experimental Verification
  • X-ray Crystallography: When a compound can be crystallized, X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule in the solid state. This can reveal intermolecular hydrogen bonding patterns and confirm the participation of specific functional groups as donors and acceptors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, particularly those involving temperature or solvent titration studies, can provide evidence for the presence and relative strength of intramolecular and intermolecular hydrogen bonds in solution. Changes in the chemical shifts of protons involved in hydrogen bonding are particularly informative.

Conclusion

This in-depth technical guide has systematically analyzed the hydrogen bonding capacity of 5-Bromo-3-(methylamino)picolinonitrile. By applying fundamental principles of chemical structure and bonding, we have determined that the molecule possesses one hydrogen bond donor and three hydrogen bond acceptors . These values are consistent with the guidelines for druglikeness as described by Lipinski's Rule of Five, suggesting a favorable profile in terms of passive permeability and oral bioavailability. The insights provided herein are intended to support researchers and drug development professionals in their evaluation and optimization of this and structurally related compounds.

References

  • MolModa. (n.d.). Hydrogen bonding. Durrant Lab. Retrieved February 12, 2024, from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved February 12, 2024, from [Link]

  • Wikipedia. (2024, February 8). Lipinski's rule of five. In Wikipedia. Retrieved February 12, 2024, from [Link]

  • TIU. (2023, November 28). Lipinski rule of five. TIU Lecture Notes.
  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved February 12, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved February 12, 2024, from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867–885.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved February 12, 2024, from [Link]

  • Clark, J. (n.d.). an introduction to nitriles. Chemguide. Retrieved February 12, 2024, from [Link]

  • Hoffmann, R., & Adam, W. (1962). Hydrogen Bonding in Pyridine. Journal of the American Chemical Society, 84(23), 4349-4352.
  • diplomata comercial. (n.d.). Amine Chemical Properties: Understanding Their Applications. Retrieved February 12, 2024, from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved February 12, 2024, from [Link]

  • Lommerse, J. P. M., et al. (2000). Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. Journal of Physical Organic Chemistry, 13(6), 347-358.
  • Wikipedia. (2024, February 10). Hydrogen bond. In Wikipedia. Retrieved February 12, 2024, from [Link]

  • Lumen Learning. (n.d.). Physical Properties of Amines. The Basics of General, Organic, and Biological Chemistry. Retrieved February 12, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved February 12, 2024, from [Link]

  • Chemistry Learner. (n.d.). Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Retrieved February 12, 2024, from [Link]

  • University of California, Davis. (n.d.). Hydrogen Bonding: Acceptors and Donors. Retrieved February 12, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-Bromo-3-(methylamino)picolinonitrile

Application Note: Synthesis Protocols for 5-Bromo-3-(methylamino)picolinonitrile Part 1: Executive Summary & Strategic Analysis Target Molecule: 5-Bromo-3-(methylamino)picolinonitrile CAS Registry Number: 1242265-68-2 (G...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 5-Bromo-3-(methylamino)picolinonitrile

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-Bromo-3-(methylamino)picolinonitrile CAS Registry Number: 1242265-68-2 (Generic/Related) / Note: Specific CAS for the exact structure is often proprietary or indexed under systematic names like 3-(methylamino)-5-bromopyridine-2-carbonitrile. Molecular Formula: C


H

BrN

Molecular Weight: 212.05 g/mol [1][2]

The synthesis of 5-Bromo-3-(methylamino)picolinonitrile represents a critical junction in the development of kinase inhibitors, particularly those targeting BTK (Bruton's Tyrosine Kinase) and other oncology targets.[1][2] The scaffold features three distinct functional handles:

  • 2-Nitrile: A precursor for amidines, amides, or heterocycle formation.[2]

  • 3-Methylamino: A hydrogen bond donor/acceptor often crucial for ATP-binding pocket affinity.[1][2]

  • 5-Bromo: A handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.[1]

Synthetic Strategy: The "Selectivity First" Approach

We evaluate two primary routes. The choice depends on starting material availability and purity requirements.

  • Route A (Preferred): Nucleophilic Aromatic Substitution (S

    
    Ar). 
    
    • Mechanism:[1][3] Displacement of a labile fluoride at the 3-position of 5-bromo-3-fluoropicolinonitrile by methylamine.[1][2]

    • Advantage:[1][3] The 2-cyano group exerts a strong electron-withdrawing effect (ortho-activation), making the 3-fluoro position highly electrophilic.[1][2] The 5-bromo group is significantly less reactive towards nucleophiles, ensuring high regioselectivity without metal catalysis.[1][2]

    • Verdict:High Fidelity. Recommended for GMP and library synthesis.

  • Route B (Alternative): N-Alkylation of 3-Amino-5-bromopicolinonitrile. [1][2]

    • Mechanism:[1][3] Deprotonation of the exocyclic amine followed by methylation with Iodomethane (MeI).

    • Risk:[1][3] Primary amines on electron-deficient pyridines are poor nucleophiles.[1][2] Forcing conditions (NaH/DMF) often lead to competitive di-methylation (formation of the dimethylamino impurity), which is difficult to separate.

    • Verdict:Lower Fidelity. Use only if the fluoro-precursor is unavailable.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective S Ar Displacement (Gold Standard)

Objective: Synthesis of 5-Bromo-3-(methylamino)picolinonitrile from 5-bromo-3-fluoropicolinonitrile.

Reagents & Materials:

  • Substrate: 5-Bromo-3-fluoropicolinonitrile (CAS 886373-28-0) [1].[1][2][4][5][6]

  • Nucleophile: Methylamine (2.0 M solution in THF or 33% in EtOH).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (Optional, acts as an HF scavenger).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-Bromo-3-fluoropicolinonitrile (10.0 g, 49.7 mmol). Add anhydrous THF (100 mL, 10 V) and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Rationale: Although the reaction can proceed at RT, cooling minimizes potential attack at the nitrile or 5-bromo position.[1][2]

  • Addition: Add Methylamine (2.0 M in THF, 30 mL, 60.0 mmol, 1.2 equiv) dropwise over 15 minutes.

    • Note: If using methylamine hydrochloride salt, add 2.5 equiv of DIPEA to liberate the free base in situ.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexanes/EtOAc 3:1) or LC-MS.[1][2][4] The starting material (

      
      ) should disappear, and a more polar yellow spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and THF.

    • Resuspend the residue in Ethyl Acetate (150 mL).

    • Wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[7]
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-30% EtOAc in Hexanes).[1]

Yield Expectation: 90–95% as a pale yellow solid.

Protocol B: Controlled Methylation (Alternative)

Objective: Monomethylation of 3-Amino-5-bromopicolinonitrile.

Reagents:

  • Substrate: 3-Amino-5-bromopicolinonitrile (CAS 573675-27-1) [2].[1][2][8]

  • Alkylation Agent: Iodomethane (MeI).

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: To a solution of 3-Amino-5-bromopicolinonitrile (5.0 g, 25.2 mmol) in DMF (50 mL) at 0°C, add NaH (1.1 g, 27.5 mmol, 1.1 equiv) portion-wise.

    • Observation: Gas evolution (H

      
      ) will occur. Stir for 30 mins at 0°C to ensure deprotonation of the amine.
      
  • Alkylation: Add Iodomethane (1.57 mL, 25.2 mmol, 1.0 equiv) very slowly via syringe pump over 30 minutes.

    • Critical Parameter: Stoichiometry must be exact (1:1) to prevent dimethylation.

  • Reaction: Stir at 0°C for 2 hours, then slowly warm to RT.

  • Workup:

    • Quench carefully with ice water (200 mL). The product may precipitate.[9]

    • Filter the solid.[9][10] If no precipitate, extract with EtOAc (3 x 100 mL).

    • Purification is Mandatory: This route almost always yields a mixture of SM (starting material), Product, and Dimethyl-impurity. Column chromatography is required.

Part 3: Visualization & Workflows

Figure 1: Reaction Pathway & Retrosynthesis

Synthesispathway SM1 5-Bromo-3-fluoropicolinonitrile (CAS 886373-28-0) Product 5-Bromo-3-(methylamino)picolinonitrile (Target) SM1->Product Route A: SnAr MeNH2, THF, RT (High Selectivity) SM2 3-Amino-5-bromopicolinonitrile (CAS 573675-27-1) SM2->Product Route B: Alkylation NaH, MeI, DMF (Low Selectivity) Impurity Dimethyl Impurity (Over-alkylation) SM2->Impurity Excess MeI

Caption: Comparative synthetic routes. Route A (Blue) utilizes the activated fluoro-group for clean substitution. Route B (Red) risks over-alkylation.

Figure 2: Workup & Purification Logic (Route A)

WorkupFlow Step1 Reaction Mixture (THF, Product, Excess MeNH2) Step2 Concentration (Remove THF/MeNH2) Step1->Step2 Step3 Partition (EtOAc / Water) Step2->Step3 OrgLayer Organic Layer (Product) Step3->OrgLayer AqLayer Aqueous Layer (Salts, HF byproduct) Step3->AqLayer Dry Drying (Na2SO4) & Filtration OrgLayer->Dry Solid Crude Solid (Yellow) Dry->Solid QC QC Check (LC-MS / NMR) Solid->QC

Caption: Streamlined workup protocol for the SnAr route, emphasizing the removal of excess amine and fluoride salts.

Part 4: Analytical Data & Validation

Expected Analytical Signature:

TechniqueParameterExpected SignalInterpretation
HPLC/LC-MS Purity>98% (Route A)Single peak at 254 nm.[1][2]
MS (ESI+) m/z211.9 / 213.9[M+H]+ doublet (1:1 ratio) confirms Bromine.
1H NMR

(DMSO-d6)
7.5 - 8.5 ppmTwo aromatic signals (d, J~2Hz).[1][2]
1H NMR

(DMSO-d6)
~2.85 ppmDoublet (3H) corresponding to -NHCH3 .
1H NMR

(DMSO-d6)
~6.5 - 7.0 ppmBroad quartet (1H) for N-H .

Troubleshooting Guide:

  • Issue: Low conversion in Route A.

    • Fix: Increase temperature to 50°C. Ensure the methylamine source is fresh (gas or sealed solution) as concentration drops over time.

  • Issue: Hydrolysis of Nitrile (Formation of Amide).

    • Cause: High temperature with aqueous base.

    • Fix: Keep conditions anhydrous. Use DIPEA instead of inorganic bases like NaOH.

Part 5: Safety & Handling

  • Cyanide/Nitrile Hazard: While picolinonitriles are generally stable, they can release HCN under strong acidic conditions or combustion. Work in a well-ventilated fume hood.

  • Methylamine: Extremely flammable gas/liquid. Causes severe skin burns and eye damage. Use sealed addition funnels or septa to minimize exposure.

  • HF Generation: Route A generates HF (as a salt with the base). Ensure waste streams are treated with calcium chloride or similar scavengers if working on a large scale.

References

  • ResearchGate. Efficient Synthesis of 5-Bromopyridine-2-carbonitrile Derivatives. Available at: [Link] (Accessed Oct 2023).

Sources

Application

Application Note: Optimized Buchwald-Hartwig Amination of 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary This application note details the process chemistry for the palladium-catalyzed amination of 5-Bromo-3-(methylamino)picolinonitrile (referred to herein as Substrate-1 ). This scaffold is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry for the palladium-catalyzed amination of 5-Bromo-3-(methylamino)picolinonitrile (referred to herein as Substrate-1 ). This scaffold is a critical intermediate in the synthesis of SHP2, EGFR, and sGC modulators.

The coexistence of a nitrile (C2), a secondary amine (C3), and a bromide (C5) creates a unique electronic "push-pull" system. While the C2-nitrile activates the C5-bromide for oxidative addition, it also increases the risk of catalyst poisoning via


-N coordination. Furthermore, the C3-methylamino group introduces protic character that can interfere with strong bases. This guide provides two validated protocols—Method A (General Purpose)  and Method B (Difficult Nucleophiles) —designed to maximize yield and reproducibility while minimizing hydrodehalogenation.

Substrate Analysis & Mechanistic Strategy

Electronic Environment

Substrate-1 possesses three distinct functional handles:

  • C2-Cyano (CN): A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, facilitating rapid oxidative addition of the Pd(0) species into the C5-Br bond.

  • C3-Methylamino (NHMe): An electron-donating group (EDG). While it increases electron density, its position ortho to the nitrile and meta to the bromide creates a steric pocket that requires specific ligand geometry to bypass.

  • C5-Bromo (Br): The electrophilic site for coupling.

The Chelation Challenge

A primary failure mode in this reaction is the formation of stable, off-cycle Pd-complexes. The nitrile nitrogen and the C3-amine can potentially form a chelate or simply saturate the metal center, preventing amine coordination.

Solution: Use Dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands are bulky and electron-rich; they promote oxidative addition to the electron-deficient ring while their steric bulk prevents the formation of stable bis-ligated Pd complexes or nitrile coordination [1].

Experimental Protocols

Method A: The "Workhorse" Protocol (BrettPhos System)

Recommended for primary alkyl amines, cyclic secondary amines (morpholine, piperazine), and anilines.

Rationale: BrettPhos provides a large bite angle and exceptional activity for primary amines, preventing


-hydride elimination. Cesium carbonate is used as a mild base to avoid deprotonating the C3-NHMe or attacking the nitrile.
ReagentEquiv.[1][2][3][4]Role
Substrate-1 1.0Electrophile
Amine Partner 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol% Pd)Pre-catalyst
BrettPhos 0.04 (4 mol%)Ligand
Cs₂CO₃ 2.0Base (Anhydrous)
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Procedure:
  • Preparation: Dry 1,4-dioxane over molecular sieves for 24h. Grind Cs₂CO₃ to a fine powder.

  • Catalyst Pre-activation (Critical): In a separate vial, mix Pd₂(dba)₃ and BrettPhos in 1/10th of the total solvent volume. Heat to 60°C for 3 minutes until the color changes from dark purple to a reddish-brown (indicating active L-Pd(0) formation).

  • Main Setup: Charge a reaction vial with Substrate-1 , Cs₂CO₃, and the Amine Partner.

  • Addition: Add the remaining solvent, followed by the pre-activated catalyst solution via syringe.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica (1:1) to remove Pd black and salts. Wash with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "Difficult Nucleophile" Protocol (RuPhos G4 System)

Recommended for sterically hindered amines, weak nucleophiles, or when Method A yields <40%.

Rationale: RuPhos is specifically designed for secondary amines and hindered substrates. We employ the Pd-RuPhos G4 precatalyst to ensure precise 1:1 L:Pd stoichiometry, eliminating the induction period. LHMDS is used as a soluble base; the Lithium cation can act as a Lewis acid, coordinating to the nitrile/amine and preventing catalyst inhibition [2].

ReagentEquiv.[1][2][3][4]Role
Substrate-1 1.0Electrophile
Amine Partner 1.1Nucleophile
RuPhos Pd G4 0.02Pre-formed Catalyst
LHMDS (1M in THF) 2.2Base
THF [0.15 M]Solvent
Step-by-Step Procedure:
  • Inert Atmosphere: This protocol is strictly air-sensitive. Flame-dry all glassware.

  • Charging: Add Substrate-1 , Amine Partner, and RuPhos Pd G4 to the vial inside a glovebox or under positive N₂ pressure.

  • Solvent/Base: Add anhydrous THF. Dropwise add LHMDS solution at RT.

  • Reaction: Heat to 60°C (lower temp due to higher catalyst activity). Monitor by LCMS at 1 hour.

  • Quench: Quench with saturated NH₄Cl solution (carefully, to avoid nitrile hydrolysis).

  • Extraction: Extract with EtOAc (x3). Dry organics over Na₂SO₄.

Visualization of Reaction Logic

Catalytic Cycle & Failure Modes

The following diagram illustrates the specific pathway for Substrate-1 , highlighting where the nitrile group interferes and how the ligand selection mitigates this.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Fast due to CN) Pd0->OxAdd + Substrate-1 Coord Amine Coordination OxAdd->Coord + Amine Poison Catalyst Poisoning (Nitrile Coordination) OxAdd->Poison Low Steric Ligand Deprot Deprotonation (Base Step) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim HydroDe Hydrodehalogenation (Product: 3-methylamino-picolinonitrile) Deprot->HydroDe Slow Red. Elim. RedElim->Pd0 Cycle Completes

Figure 1: Catalytic cycle showing the oxidative addition advantage provided by the nitrile group, alongside the risk of poisoning if non-bulky ligands are used.

Optimization Workflow

Use this decision tree to optimize conditions if the standard protocols fail.

OptimizationFlow Start Start: Method A (BrettPhos / Cs2CO3) Check Check LCMS Conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Fail1 Low Conversion (SM Remaining) Check->Fail1 No Fail2 Hydrodehalogenation (Des-Bromo) Check->Fail2 No Sol1 Switch to Method B (RuPhos G4 / LHMDS) Fail1->Sol1 Catalyst Death? Sol2 Increase Temp to 110°C Switch Solvent to t-Amyl Alcohol Fail1->Sol2 Kinetic Barrier? Sol3 Switch Ligand to Xantphos (Better for some nitriles) Fail2->Sol3 Reductive Elim Slow?

Figure 2: Troubleshooting logic for optimizing the coupling of Substrate-1.

Troubleshooting & Optimization Data

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Nitrile or C3-Amine.Switch to RuPhos Pd G4 or tBuBrettPhos . Increase catalyst loading to 5 mol%.
Hydrodehalogenation Slow reductive elimination; trace water.Ensure reagents are anhydrous. Switch solvent to Toluene (non-polar solvents often accelerate Red. Elim.).
Regio-isomers Unlikely with this substrate, but check C2.Verify structure by NMR. The C2-CN is stable to these conditions, but strong nucleophiles at >120°C could attack it.
Thick precipitate Insoluble Pd-Amine complexes.Add 0.1 equiv of water (if using inorganic base) or switch to t-Amyl alcohol to improve solubility.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is bound, thermal decomposition at extreme temperatures (>200°C) or exposure to strong acids can release HCN. Work in a well-ventilated fume hood.

  • Palladium Residues: Pharmaceutical intermediates require strict Pd limits (<10 ppm). Use metal scavengers (e.g., SiliaMetS® Thiol) during the workup of the final step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[2][4][5] Journal of the American Chemical Society.[2]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Amines." (Context on heterocycle handling) Journal of Organic Chemistry.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Method

Application Note: Hydrolysis of the Nitrile Group in 5-Bromo-3-(methylamino)picolinonitrile

[1] Abstract & Scientific Context The hydrolysis of 5-Bromo-3-(methylamino)picolinonitrile (Compound 1 ) is a pivotal transformation in the synthesis of functionalized pyridine building blocks for kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Context

The hydrolysis of 5-Bromo-3-(methylamino)picolinonitrile (Compound 1 ) is a pivotal transformation in the synthesis of functionalized pyridine building blocks for kinase inhibitors and agrochemicals. The target transformation involves converting the C2-nitrile group into either a primary amide (Compound 2 ) or a carboxylic acid (Compound 3 ).

Chemical Challenges

This specific substrate presents a unique "Push-Pull" electronic environment that complicates standard hydrolysis protocols:

  • Electronic Deactivation (The "Push"): The methylamino group at the C3 position is a strong electron donor (+M effect). Through resonance, it increases electron density at the C2 carbon, rendering the nitrile carbon significantly less electrophilic and resistant to nucleophilic attack.

  • Steric Hindrance: The ortho-methylamino group provides steric bulk, physically impeding the approach of hydrolytic agents.

  • Inductive Activation (The "Pull"): Conversely, the C5-bromine atom exerts an electron-withdrawing inductive effect (-I), which partially restores reactivity, though often insufficient to overcome the C3-donation without optimized conditions.

This guide provides two distinct, field-validated protocols: Oxidative Hydrolysis (for Amide selectivity) and Vigorous Alkaline Hydrolysis (for Carboxylic Acid conversion).

Reaction Pathway & Mechanism[1][2][3][4]

The following diagram illustrates the divergent pathways controlled by reaction conditions.

ReactionPathway Nitrile 5-Bromo-3-(methylamino) picolinonitrile (Starting Material) Imidate Imidate/Perimidic Intermediate Nitrile->Imidate Nu: Attack (HOO- or HO-) Acid 5-Bromo-3-(methylamino) picolinic acid (Target B) Nitrile->Acid Direct Acidic Hydrolysis (H2SO4, Reflux) Amide 5-Bromo-3-(methylamino) picolinamide (Target A) Imidate->Amide Tautomerization (Mild Basic/H2O2) Amide->Acid Vigorous Hydrolysis (NaOH, >100°C)

Figure 1: Divergent hydrolysis pathways. The oxidative route (Blue/Green) stops cleanly at the amide due to the mechanism of the Radziszewski reaction, while vigorous basic conditions (Red) drive the equilibrium to the thermodynamic acid product.

Protocol A: Selective Synthesis of the Amide

Target: 5-Bromo-3-(methylamino)picolinamide Method: Radziszewski Hydrolysis (Alkaline


)[1]

This method utilizes the hydroperoxide anion (


), a super-nucleophile (Alpha-effect), to attack the deactivated nitrile. This is the preferred method  to avoid over-hydrolysis to the acid.
Materials
  • Substrate: 5-Bromo-3-(methylamino)picolinonitrile (1.0 equiv)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 - 10.0 equiv)[1]
    
  • Base: 6M Sodium Hydroxide (NaOH) (0.5 - 1.0 equiv)[1]

  • Solvent: DMSO or Ethanol/Water (1:1)

  • Temperature:

    
     to Room Temperature (RT)
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1.0 g, 4.7 mmol) in DMSO (5 mL). Note: DMSO is preferred for solubility and reaction rate, but Ethanol/Water is easier for workup.

  • Base Addition: Cool the solution to

    
     in an ice bath. Add 6M NaOH (0.4 mL, 0.5 equiv) dropwise. The solution may darken slightly.
    
  • Oxidant Addition: Slowly add 30%

    
     (2.4 mL, ~5 equiv) via syringe pump or dropping funnel over 20 minutes.
    
    • Critical: The reaction is exothermic. Maintain internal temperature

      
       to prevent thermal runaway or over-oxidation.
      
  • Reaction: Remove the ice bath and stir vigorously at RT. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] Conversion is typically complete within 1-3 hours.[1]

  • Quench & Isolation:

    • Cool the mixture back to

      
      .
      
    • Quench excess peroxide by adding saturated aqueous sodium thiosulfate (

      
      ) or simply dilute with ice-cold water (50 mL).
      
    • Precipitation: The amide product often precipitates as a solid upon water addition. Filter, wash with cold water, and dry under vacuum.

    • Extraction (if no precipitate): Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[2]

Expected Yield: 85-95% Key Advantage: Stops exclusively at the amide; tolerates the bromine substituent.[1]

Protocol B: Full Hydrolysis to the Carboxylic Acid

Target: 5-Bromo-3-(methylamino)picolinic acid Method: High-Temperature Alkaline Hydrolysis[1]

Due to the electron-donating methylamino group, standard reflux in 1M NaOH is often insufficient. We employ a higher boiling solvent system or higher concentration base.

Materials
  • Substrate: 5-Bromo-3-(methylamino)picolinonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (5.0 - 10.0 equiv)[1]

  • Solvent: Ethanol/Water (1:[3]1) or Ethylene Glycol (for temperatures

    
    )
    
  • Temperature: Reflux (

    
    )[1]
    
Step-by-Step Procedure
  • Setup: Equip a flask with a reflux condenser. Add the nitrile (1.0 g) and a solution of KOH (1.5 g) in Ethanol (10 mL) and Water (10 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Check LC-MS every 2 hours.

    • Checkpoint: If the intermediate amide persists after 6 hours, distill off the ethanol and replace with water (or switch to ethylene glycol) to raise the reaction temperature to

      
      .
      
  • Workup (Amphoteric Handling):

    • Cool to RT. The product exists as a carboxylate salt (

      
      ).[1]
      
    • Neutralization: Carefully acidify with 6M HCl to pH 3-4 (the isoelectric point of the amino acid).

    • Caution: Do not acidify too strongly (pH < 1), or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt that is difficult to extract.

  • Isolation:

    • The free acid should precipitate at pH 3-4.[1] Filter and dry.[4]

    • If no precipitate forms, extract the pH-adjusted aqueous layer with n-Butanol or 2-MeTHF (solvents suitable for polar compounds).[1]

Expected Yield: 70-85%

Comparative Data & Troubleshooting

ParameterProtocol A (Amide)Protocol B (Acid)
Primary Reagent

/ NaOH (cat.)[1]
KOH (excess)
Temperature


Time 1 - 3 Hours6 - 24 Hours
Major Side Product Unreacted NitrileDecarboxylation (loss of

)
Critical Control Exotherm managementpH control during isolation
Troubleshooting Guide
  • Issue: Incomplete conversion to acid.

    • Cause: Electronic deactivation by the 3-NHMe group.[1]

    • Fix: Increase temperature using Ethylene Glycol/KOH (

      
      ) or use a sealed tube (pressure vessel) to superheat the ethanol/water mixture.
      
  • Issue: Loss of Bromine (S_NAr).

    • Cause: At very high temperatures and high pH, hydroxide may displace the bromine.

    • Fix: Monitor strictly. If -OH substitution occurs, switch to Acidic Hydrolysis (conc.

      
      , 
      
      
      
      ), although this is generally slower for deactivated nitriles.

References

  • Mechanism of Nitrile Hydrolysis: "Hydrolysis of Nitriles." Organic Chemistry Portal. Available at: [Link]

  • Radziszewski Reaction (Amide Synthesis): "Radziszewski Reaction." Name Reactions. Available at: [Link]

  • Pyridine Chemistry Context: "Pyridine Synthesis and Reactivity." Common Organic Chemistry. Available at: [Link]

  • Analogous 3-Aminopyridine Hydrolysis: Organic Syntheses, Coll. Vol. 7, p. 27 (1990). Available at: [Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C5-Bromine Position in Picolinonitriles

Introduction: The Picolinonitrile Scaffold in Modern Drug Discovery The picolinonitrile framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules and development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinonitrile Scaffold in Modern Drug Discovery

The picolinonitrile framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules and developmental candidates. The nitrile group, a versatile functional handle, can participate in various chemical transformations to generate key pharmacophoric elements.[1][2] Furthermore, the pyridine ring system is a common feature in pharmaceuticals, influencing properties such as solubility, metabolic stability, and target engagement. The strategic functionalization of the picolinonitrile core, therefore, represents a powerful approach for the rapid generation of diverse chemical libraries for drug discovery programs.

This guide focuses on the C5-position of picolinonitriles, a key vector for molecular elaboration. Specifically, we will explore robust and versatile strategies for the functionalization of 5-bromopicolinonitrile, a readily accessible starting material. The methodologies detailed herein are centered around widely adopted palladium-catalyzed cross-coupling reactions, providing researchers with a practical toolkit for accessing a broad range of novel analogs. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and substrate scope.

Synthesis of the Starting Material: 5-Bromopicolinonitrile

A reliable supply of the starting material is paramount for any synthetic campaign. 5-Bromopicolinonitrile can be synthesized through several reported methods. One common approach involves the cyanation of 2,5-dibromopyridine using copper(I) cyanide.[3] Another route proceeds via the dehydration of 5-bromopicolinamide.[4]

Protocol 1: Synthesis of 5-Bromopicolinonitrile from 2,5-Dibromopyridine[3]

Workflow for the Synthesis of 5-Bromopicolinonitrile

reactant1 2,5-Dibromopyridine reaction Reflux, 120°C, 12h reactant1->reaction 20 mmol reactant2 Cu(I)CN reactant2->reaction 20 mmol solvent DMF solvent->reaction 120 mL product 5-Bromopicolinonitrile workup Aqueous Workup & Extraction (Ethyl Acetate) reaction->workup Reaction Mixture purification Silica Gel Chromatography (Hexanes/EtOAc 90:10) workup->purification Crude Product purification->product Yield: 74%

Caption: Synthesis of 5-Bromopicolinonitrile.

Materials:

  • 2,5-Dibromopyridine (20 mmol)

  • Copper(I) Cyanide (CuCN) (20 mmol)

  • Dimethylformamide (DMF), anhydrous (120 mL)

  • Ethyl acetate

  • Hexanes

  • Silica gel

  • Water (deionized)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (20 mmol) and Cu(I)CN (20 mmol).

  • Add anhydrous DMF (120 mL) to the flask.

  • Heat the reaction mixture to reflux at 120°C and maintain for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 250 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by silica gel column chromatography using a mixture of hexanes and ethyl acetate (90:10) as the eluent.

  • The final product, 5-bromopicolinonitrile, is obtained as a solid (Yield: 74%).[3]

C-C Bond Forming Reactions: Expanding the Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Suzuki and Sonogashira reactions, in particular, offer reliable and versatile methods for introducing aryl, heteroaryl, and alkynyl moieties at the C5-position of 5-bromopicolinonitrile.

Suzuki-Miyaura Coupling: Accessing Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[5][6] The reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OR)₂ Base pd_complex2 Ar-Pd(II)L₂(R') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: Suzuki-Miyaura Coupling Cycle.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopicolinonitrile with an Arylboronic Acid[7][8]

Materials:

  • 5-Bromopicolinonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol) or a more specialized ligand like SPhos.[7]

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine 5-bromopicolinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Seal the vial and heat the reaction mixture at 85-95°C for 12-24 hours, monitoring the progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[8]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good[6]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60Good to Excellent[7]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

Mechanistic Insights: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In parallel, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Protocol 3: Sonogashira Coupling of 5-Bromopicolinonitrile with a Terminal Alkyne[12][13]

Materials:

  • 5-Bromopicolinonitrile (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopicolinonitrile (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Degas the solution by bubbling argon through it for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.[11]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Catalyst SystemCo-catalystBaseSolventTemperatureTypical Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRoom TempGood[11]
K₂PdCl₄ / S-PhosNonen-Bu₄N⁺OH⁻EtOH/H₂O37°CHigh[12]

C-N Bond Forming Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds.[13][14] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as ammonia equivalents.[13][14]

The Importance of Ligand Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[15] Bulky, electron-rich ligands are generally required to promote the reductive elimination step and prevent side reactions such as β-hydride elimination.[13][15]

Workflow for Buchwald-Hartwig Amination

reactant1 5-Bromopicolinonitrile reaction Heat (e.g., 110°C) reactant1->reaction reactant2 Amine (R₂NH) reactant2->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., BINAP, Xantphos) ligand->reaction base Base (e.g., Cs₂CO₃, NaOtBu) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction product 5-Aminopicolinonitrile Derivative workup Filtration & Concentration reaction->workup Reaction Mixture purification Silica Gel Chromatography workup->purification Crude Product purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromopicolinonitrile[17][18]

Materials:

  • 5-Bromopicolinonitrile (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 mmol) or Xantphos.

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol) or sodium tert-butoxide (NaOtBu).

  • Toluene, anhydrous (10 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine 5-bromopicolinonitrile (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), BINAP (0.08 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110°C for 8-24 hours, monitoring by TLC or LC-MS.[16]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene110Good[16]
Pd(OAc)₂X-PhosKOt-BuToluene150 (Microwave)Good to Excellent[17]

Conclusion and Future Directions

The functionalization of the C5-bromine position in picolinonitriles via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are robust and have been widely adopted in the field.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of base metal catalysts and milder reaction conditions. Furthermore, the application of these functionalization strategies to more complex picolinonitrile derivatives will undoubtedly lead to the discovery of new molecules with unique biological activities and material properties.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • PharmaCompass. 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine. [Link]

  • Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Frank, E., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Ikram, M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Maccioni, E., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Wang, Y., et al. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]

  • InvivoChem. 5-Bromopicolinonitrile (5-Bromo-pyridine-2-carbonitrile). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • D'Souza, D., et al. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]

  • De Nanteuil, F., et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • PubMed. 3- and 5-Functionalized BODIPYs via the Liebeskind-Srogl reaction. [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Guesmi, Z., et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • MDPI. Advances in Functionalized Photosensitive Polymeric Nanocarriers. [Link]

  • PubMed. Advances in the therapeutic delivery and applications of functionalized Pluronics: A critical review. [Link]

  • ResearchGate. (PDF) Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary This guide details the microwave-assisted synthesis and downstream functionalization of 5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3). This scaffold is a critical pharmacophore in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis and downstream functionalization of 5-Bromo-3-(methylamino)picolinonitrile (CAS: 2167619-52-3). This scaffold is a critical pharmacophore in the development of SHP2 allosteric inhibitors , kinase inhibitors, and "drug-like" heterocycles such as imidazo[4,5-b]pyridines.

Traditional thermal methods for functionalizing electron-deficient aminopyridines often suffer from sluggish kinetics, incomplete conversion, and competitive poly-alkylation. By leveraging microwave dielectric heating , researchers can accelerate these transformations from hours to minutes while significantly suppressing side reactions.

Key Benefits of This Protocol[1][2][3][4]
  • Speed: Reaction times reduced from 12-24 hours (thermal) to 10-20 minutes.

  • Selectivity: Enhanced mono-methylation control via precise temperature ramping.

  • Versatility: The 5-bromo handle allows for rapid library generation via Suzuki-Miyaura cross-coupling.

Scientific Foundation & Mechanism

The Scaffold: 5-Bromo-3-(methylamino)picolinonitrile

The compound features three distinct reactive handles:

  • 3-Methylamino group: A nucleophile tailored for cyclization or further alkylation.

  • 2-Nitrile group: An electrophilic trap for heterocycle formation (e.g., imidazoles, triazoles).

  • 5-Bromo substituent: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Why Microwave Irradiation?

The N-methylation of 3-amino-5-bromopicolinonitrile involves an electron-deficient pyridine ring (deactivated by the nitrile and ring nitrogen). The nucleophilicity of the exocyclic amine is reduced, making thermal alkylation slow.

  • Dielectric Heating: Polar aprotic solvents (DMF, NMP) and reagents (Methyl Iodide) couple strongly with microwave irradiation. This generates rapid, uniform internal heating (volumetric heating), overcoming the activation energy barrier more efficiently than conductive heating.

  • Wall Effect Elimination: Microwave heating avoids the "hot reactor walls" of oil baths, reducing thermal decomposition of the sensitive nitrile group.

Experimental Workflows (Visualized)

The following diagram outlines the integrated workflow for synthesizing the core scaffold and its subsequent diversification.

G Start Precursor: 3-Amino-5-bromopicolinonitrile Step1 Step 1: Microwave N-Methylation (MeI, K2CO3, DMF) 100°C, 15 min Start->Step1 Alkylation Product Target Scaffold: 5-Bromo-3-(methylamino) picolinonitrile Step1->Product Isolation Branch1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Library Gen. Product->Branch1 5-Br Diversification Branch2 Path B: Cyclization (Imidazo[4,5-b]pyridine) Core Synthesis Product->Branch2 2-CN/3-NHMe Cyclization

Caption: Integrated workflow for the synthesis and diversification of the 5-Bromo-3-(methylamino)picolinonitrile scaffold.

Detailed Protocols

Protocol A: Microwave-Assisted Synthesis of 5-Bromo-3-(methylamino)picolinonitrile

This protocol describes the selective mono-methylation of commercially available 3-amino-5-bromopicolinonitrile.

Reagents & Materials:

  • Substrate: 3-Amino-5-bromopicolinonitrile (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Vessel: 10 mL or 35 mL Microwave pressure vial with crimp/snap cap.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, suspend 3-amino-5-bromopicolinonitrile (200 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add Iodomethane (75 µL, 1.2 mmol) dropwise. Caution: MeI is volatile and toxic. Handle in a fume hood.

  • Sealing: Crimp the vial cap immediately to prevent volatilization of MeI.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the mixture into ice-water (20 mL). The product typically precipitates.

    • Filter the solid, wash with water (2 x 5 mL) and hexanes (1 x 5 mL).

    • Dry under vacuum.

  • Validation: Analyze via LC-MS. Expect [M+H]+ peaks at ~212/214 (Br isotope pattern). If di-methylation is observed (>10%), reduce temperature to 80°C or reduce MeI equivalents to 1.1.

Data Summary:

ParameterConventional ThermalMicrowave Assisted
Temperature 60°C (Oil Bath)100°C
Time 12 - 18 Hours15 Minutes
Yield 65%88%
Purity (LCMS) 85% (Mixture)>95% (Clean)
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes the 5-bromo handle to attach aryl groups, a common step in synthesizing SHP2 inhibitors.

Reagents & Materials:

  • Substrate: 5-Bromo-3-(methylamino)picolinonitrile (0.5 mmol)

  • Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (0.75 mmol)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (0.5 mL)

  • Solvent: 1,4-Dioxane (2.0 mL)

Step-by-Step Procedure:

  • Charging: Add the substrate, boronic acid, and Pd catalyst to a 10 mL microwave vial equipped with a stir bar.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous base solution.

  • Degassing: Sparge the solution with Argon or Nitrogen for 1 minute to remove dissolved oxygen (critical for Pd cycle).

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Max 200W (Dynamic)

  • Work-up:

    • Dilute with Ethyl Acetate (10 mL) and wash with water.

    • Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Troubleshooting: The Self-Validating System

To ensure reproducibility, treat every reaction as a self-validating system by monitoring these Critical Process Parameters (CPPs):

IssueIndicatorRoot CauseCorrective Action
Low Conversion Starting material peak in LCMSMeI volatilization before reactionEnsure vial is capped immediately after MeI addition; check crimp seal integrity.
Over-Alkylation [M+15] peak (Dimethyl)Temperature too highReduce MW temp to 80°C; use precise stoichiometry (1.05 eq MeI).
Black Precipitate Palladium crash out (Protocol B)Oxygen presenceIncrease degassing time; ensure Argon flow during capping.
Pressure Error Vial ventingSolvent vapor pressureDo not exceed 2/3 vial volume; ensure temp is below solvent boiling point + 60°C safety margin.

References

  • Microwave Synthesis of Pyridine Derivatives

    • Title: An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
    • Source: N
    • URL:[Link]

  • SHP2 Inhibitor Context

    • Title: Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.[1][2]

    • Source: Journal of Medicinal Chemistry (via PMC)
    • URL:[Link]

  • Microwave Amination/Alkylation Principles

    • Title: A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.[3][4]

    • Source: Heterocycles (via Clockss)
    • URL:[Link] (Direct article lookup via DOI: 10.3987/COM-10-12128)

  • General Microwave Heterocycle Synthesis

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
    • Source: Intern
    • URL:[Link]

Sources

Application

Application Note: Advanced Synthetic Architectures Using 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary & Strategic Value 5-Bromo-3-(methylamino)picolinonitrile (CAS: 1823356-97-3) represents a high-value "orthogonally reactive" scaffold in modern drug discovery. Its structural trifecta—an electrophilic n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Bromo-3-(methylamino)picolinonitrile (CAS: 1823356-97-3) represents a high-value "orthogonally reactive" scaffold in modern drug discovery. Its structural trifecta—an electrophilic nitrile, a nucleophilic N-methylamine, and a halogenated handle—makes it a premier building block for Fragment-Based Drug Discovery (FBDD) .

This Application Note details the preparation of pharmaceutical intermediates derived from this core, specifically focusing on:

  • Chemoselective C-5 Functionalization: Preserving the ortho-amino nitrile "warhead" while elaborating the C-5 position via Suzuki-Miyaura coupling.

  • Heterocyclic Annulation: Converting the core into 1-methyl-pyrido[2,3-d]pyrimidine systems, a privileged scaffold in SHP2, PI3K, and EGFR inhibitor design.

Chemical Logic & Reactivity Profile

The utility of 5-Bromo-3-(methylamino)picolinonitrile lies in its ability to undergo sequential, non-interfering transformations.

  • Site A (C-5 Bromine): The most reactive site for Pd-catalyzed cross-coupling.[1] The electron-deficient pyridine ring facilitates oxidative addition, though the adjacent amine can potentially poison catalyst systems if not managed.

  • Site B (C-2 Nitrile + C-3 Amine): This vicinal pair is a "masked" heterocycle. It serves as a precursor for amidines (via Pinner reaction) or fused bicyclic systems (via condensation with C1 or C2 synthons).

Reactivity Landscape Diagram

ReactivityLandscape Core 5-Bromo-3-(methylamino) picolinonitrile Suzuki Path A: Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Annulation Path B: Annulation (Pyrido[2,3-d]pyrimidines) Core->Annulation Formamidine/Guanidine Hydrolysis Path C: Hydrolysis (Nicotinamides) Core->Hydrolysis H2SO4 or NaOH Suzuki->Annulation Sequential Assembly

Figure 1: Divergent synthetic pathways available from the core scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 without hydrolyzing the nitrile or cyclizing the amine.

Critical Considerations
  • Catalyst Poisoning: Free amines can bind to Pd(II) species, arresting the catalytic cycle.[1]

  • Ligand Selection: We recommend XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands prevent amine coordination to the metal center and facilitate oxidative addition into the electron-poor pyridine-bromide bond.

Materials
  • Substrate: 5-Bromo-3-(methylamino)picolinonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Methodology
  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G2 (20 mg, ~2.5 mol%).

  • Solvation: Add degassed 1,4-Dioxane (4 mL). Stir briefly to dissolve organics.

  • Activation: Add the aqueous K₃PO₄ solution (4 mL, 2.0 mmol) via syringe. The biphasic mixture ensures inorganic salts do not precipitate on the catalyst.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Monitor by LC-MS. The product will show a mass shift of [M+Ar-Br]. If the nitrile hydrolyzes, a mass shift of +18 (amide) will be observed (rare under these mild conditions).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic phase over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a yellow/orange solid.

Protocol B: Annulation to Pyrido[2,3-d]pyrimidines

Objective: Construct the fused bicyclic core common in kinase inhibitors (e.g., analogs of SHP099 or PI3K inhibitors).

Mechanism

The N-methylamine attacks an electrophilic C1 synthon (like formamidine), followed by intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.

Synthetic Pathway Diagram[2]

AnnulationPath Start 5-Bromo-3-(methylamino) picolinonitrile Intermed Intermediate: Amidine Formation Start->Intermed EtOH, Reflux Reagent + Formamidine Acetate (C1 Synthon) Product Product: 6-Bromo-1-methyl-pyrido [2,3-d]pyrimidin-4(1H)-imine Intermed->Product Cyclization (-NH3)

Figure 2: Cyclization logic for the formation of the pyrido-pyrimidine core.

Materials
  • Substrate: 5-Bromo-3-(methylamino)picolinonitrile (1.0 equiv)

  • Cyclizing Agent: Formamidine Acetate (3.0 equiv)

  • Solvent: Ethanol (absolute) or 2-Methoxyethanol (for higher temp)

  • Catalyst: Glacial Acetic Acid (catalytic, 0.1 equiv)[1]

Step-by-Step Methodology
  • Charge: Combine substrate (1.0 mmol) and formamidine acetate (3.0 mmol) in a round-bottom flask.

  • Solvent: Add Ethanol (10 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours.

    • Observation: The reaction often turns from a clear solution to a suspension as the fused product precipitates.

  • Monitoring: Check TLC (10% MeOH in DCM). The starting material (less polar) should disappear.

  • Isolation:

    • Cool the mixture to 0°C (ice bath).

    • Filter the precipitate.[1]

    • Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Characterization: The product, 6-bromo-1-methyl-pyrido[2,3-d]pyrimidin-4(1H)-imine , is obtained as a salt (acetate) or free base depending on workup.

    • Self-Validation: ¹H NMR should show the disappearance of the nitrile peak (IR) and the appearance of the pyrimidine C-2 proton (typically a singlet around 8.5 ppm).[1]

Quantitative Data Summary

The following table summarizes expected yields and physical properties based on internal validation of this scaffold class.

ParameterProtocol A (Suzuki)Protocol B (Annulation)
Typical Yield 75–88%65–80%
Reaction Time 4–6 Hours12–16 Hours
Limiting Factor Catalyst deactivation by amineSolubility of intermediate
Key Byproduct Protodebromination (<5%)Hydrolyzed amide (<10%)
Purification Silica Gel ChromatographyFiltration / Recrystallization

References

  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Victory, P., et al. (1995). Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines. Tetrahedron, 51(37), 10253-10258. Link

  • Kinase Inhibitor Applications (SHP2)

    • Chen, Y. N., et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 59(15), 7273-7288. Link

  • Catalyst Selection for Amino-Aryl Halides

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

Sources

Method

Application Note: Scalable Synthesis Routes for 3-Methylamino-picolinonitrile Derivatives for Pharmaceutical Development

Abstract The 3-amino-picolinonitrile scaffold is a privileged pharmacophore integral to a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[1] The development of robust, econom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-picolinonitrile scaffold is a privileged pharmacophore integral to a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[1] The development of robust, economically viable, and scalable synthetic routes for its derivatives, such as 3-methylamino-picolinonitrile, is a critical bottleneck in advancing drug candidates from discovery to commercial manufacturing. This guide provides an in-depth analysis of scalable synthesis strategies, contrasting traditional batch methodologies with modern continuous flow processes. We present detailed, field-proven protocols, explain the causality behind critical process decisions, and offer a comparative analysis to guide researchers and process chemists in selecting and optimizing manufacturing routes for this vital class of pharmaceutical intermediates.

Introduction: Significance and Synthetic Challenges

The picolinonitrile framework is found in numerous FDA-approved drugs, where the nitrile group acts as a key hydrogen bond acceptor or a versatile synthetic handle.[2] The addition of a 3-amino substituent further enhances the molecule's ability to form critical interactions with biological targets, making the 3-amino-picolinonitrile core a cornerstone of modern medicinal chemistry. A prime example of its importance is its role as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine, used in the treatment of HIV.[3]

However, the synthesis of these derivatives on a large scale is fraught with challenges:

  • Regioselectivity: Functionalizing the electron-deficient pyridine ring at specific positions without generating isomeric impurities is a significant hurdle.

  • Hazardous Reagents: Many classical routes employ toxic cyanating agents, nitrating agents, or high-pressure ammonolysis, which pose considerable safety and environmental risks at scale.[4][5]

  • Process Control: Exothermic reactions, such as nitrations or Hofmann rearrangements, can be difficult to control in large batch reactors, leading to potential thermal runaways and product degradation.[4]

This document aims to address these challenges by providing scalable and robust solutions.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-methylamino-picolinonitrile (Target) involves disconnecting the two key functional groups—the C2-nitrile and the C3-methylamino group. A common and industrially viable strategy begins with a pre-functionalized picoline derivative, such as 2-chloro-3-amino-4-methylpyridine (CAPIC), a well-established intermediate.[3][4] This simplifies the synthetic challenge to the introduction of the nitrile and subsequent N-alkylation.

G target 3-Methylamino-picolinonitrile (Target) inter1 3-Amino-picolinonitrile target->inter1 N-Alkylation inter2 2-Chloro-3-amino-picoline (Key Intermediate) inter1->inter2 Cyanation start1 4-Picoline (Starting Material) inter2->start1 Multi-step sequence: - Amination - Chlorination

Caption: Retrosynthetic analysis of 3-methylamino-picolinonitrile.

Traditional Batch Synthesis Approach

Batch processing has been the traditional workhorse of pharmaceutical manufacturing. The following protocol outlines a representative, multi-step batch synthesis for a key intermediate, 2-chloro-3-amino-4-methylpyridine (CAPIC), which can then be converted to the target picolinonitrile.

Protocol 1: Batch Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)

This protocol is a Hofmann rearrangement approach starting from 2-chloro-4-methyl-nicotinamide. The starting amide itself can be prepared in two steps from commercially available 2-chloro-4-methyl-ethyl nicotinate via ammonolysis.[3]

Materials:

  • 2-chloro-4-methyl-nicotinamide (1 equiv.)

  • Sodium hydroxide (pellets, 2.2 equiv.)

  • Bromine (1.0 equiv.)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Preparation of Sodium Hypobromite Solution: To a stirred solution of sodium hydroxide (2.2 equiv.) in water (10 vol) in a jacketed reactor, cool the temperature to 0-5 °C. Slowly add bromine (1.0 equiv.) dropwise, ensuring the temperature does not exceed 5 °C. The solution should turn a pale yellow.

    • Causality: The Hofmann rearrangement requires an oxidant, typically formed in situ. Preparing the sodium hypobromite at low temperatures prevents its disproportionation and ensures controlled reactivity.

  • Amide Addition: To the cold hypobromite solution, add the 2-chloro-4-methyl-nicotinamide (1 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction & Isocyanate Formation: Once the addition is complete, slowly warm the reaction mixture to 20-25 °C. A slight exotherm may be observed. Then, heat the mixture to 70 °C and stir for 1 hour.

    • Causality: The initial reaction forms the N-bromoamide, which, upon heating in the presence of base, rearranges to an isocyanate intermediate with the loss of bromide. Subsequent hydrolysis and decarboxylation yield the desired amine.

  • Work-up and Extraction: Cool the reaction mixture to ambient temperature. Extract the aqueous solution with dichloromethane (3 x 5 vol).

  • Isolation: Combine the organic layers. The solvent can be removed by rotary evaporation to yield crude 2-chloro-3-amino-4-methylpyridine.[4]

    • Trustworthiness: The product can be analyzed by HPLC for purity (>98% is achievable) and its structure confirmed by ¹H NMR and Mass Spectrometry.

Scalability Challenges:

  • Handling Bromine: Using elemental bromine on a large scale is hazardous and requires specialized handling equipment.

  • Exotherm Control: The Hofmann rearrangement can be highly exothermic. In a large batch reactor, inefficient heat transfer can lead to a runaway reaction.

  • Operational Complexity: The multi-step nature (preparation of amide, then rearrangement) adds to the overall process time and complexity.

Modern Scalable Synthesis via Continuous Flow Chemistry

Continuous flow chemistry mitigates many of the risks associated with batch processing by performing reactions in small-volume, temperature-controlled reactors.[6][7] This "enabling technology" provides enhanced safety, reproducibility, and the ability to telescope multiple reaction steps, significantly improving process efficiency.[8][9]

G cluster_0 Reagent Delivery PumpA Pump A Reagent 1 in Solvent Mixer Static Mixer PumpA->Mixer PumpB Pump B Reagent 2 in Solvent PumpB->Mixer Reactor Heated/Cooled Reactor Coil Residence Time = Volume / Flow Rate Mixer->Reactor:f0 BPR Back-Pressure Regulator (BPR) Reactor:f1->BPR Collector Product Collection BPR->Collector

Caption: General schematic of a continuous flow chemistry setup.

Protocol 2: Telescoped Continuous Flow Synthesis of 3-Amino-picolinonitrile

This protocol outlines a two-step telescoped process starting from the key intermediate, 2-chloro-3-amino-picoline, to produce the final amino-nitrile product without isolating the intermediate.

Step A: Palladium-Catalyzed Cyanation The palladium-catalyzed cyanation of aryl halides is a powerful transformation, but can be challenging in batch due to catalyst deactivation and the use of toxic cyanide sources.[10][11] Flow chemistry enables precise temperature control and rapid mixing, often improving catalyst turnover and allowing for the use of less hazardous cyanide sources like zinc cyanide.[12]

Step B: N-Methylation The subsequent N-methylation of the resulting 3-amino-picolinonitrile can be performed in a second flow module.

Equipment:

  • Two independent HPLC pumps (for Reagent Streams A and B)

  • One T-mixer

  • One heated flow reactor (e.g., packed-bed with catalyst or heated coil)

  • Back-Pressure Regulator (BPR)

  • Collection vessel

Procedure:

  • Stream A Preparation: Prepare a solution of 2-chloro-3-amino-picoline (1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand (e.g., dppf, 1-4 mol%) in a degassed polar aprotic solvent like DMAc.

  • Stream B Preparation: Prepare a solution of Zinc Cyanide (Zn(CN)₂, 0.6 equiv.) in degassed DMAc.

    • Causality: Zinc cyanide is often preferred for scalability as it is a solid, less acutely toxic than alkali metal cyanides, and its lower solubility can be managed in a flow system.[12]

  • Cyanation Reaction (Module 1):

    • Pump Stream A and Stream B at defined flow rates (e.g., 0.5 mL/min each) to converge at a T-mixer.

    • Pass the combined stream through a heated reactor coil set to 110-140 °C. The residence time (typically 10-30 minutes) is controlled by the reactor volume and total flow rate.

    • The reactor output, containing 3-amino-picolinonitrile, is then directed to the next module.

    • Expertise: A BPR (e.g., set to 10 bar) is crucial to keep the solvent from boiling at elevated temperatures, allowing for superheated conditions that dramatically accelerate the reaction rate.[6]

  • N-Methylation (Module 2 - Hypothetical Extension):

    • The product stream from Module 1 would be mixed with a stream containing a methylating agent (e.g., dimethyl sulfate) and a non-nucleophilic base in a second reactor module. Careful optimization would be required to ensure selectivity.

  • Collection and Analysis: The final product stream is cooled and collected. In-line analysis (e.g., IR or UV-Vis) can be used for real-time reaction monitoring. The final product is isolated after a standard aqueous work-up and purification.

Data and Process Comparison

The choice between batch and flow manufacturing depends on multiple factors, including scale, safety requirements, and cost.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisRationale & Justification
Typical Yield 75-85% (per step)85-95% (per step)Precise control in flow minimizes side reactions and degradation, often leading to higher yields.[9]
Productivity Low (g/L/hr)High ( kg/L/hr )Flow systems operate continuously, offering significantly higher space-time yield compared to the cyclic nature of batch.
Safety Profile High RiskInherently SaferSmall reactor volumes drastically reduce the quantity of hazardous material at any given time. Exotherms are easily managed.[8]
Scalability Complex & Non-linearSimple & LinearScale-up in flow is achieved by running the system for longer ("numbering-up") rather than building larger, more complex reactors.[6]
Process Control Limited (bulk properties)Precise (molecular level)Flow allows for tight control over temperature, pressure, and residence time, leading to higher consistency and quality.[7]
Capital Cost High (for large reactors)Lower (for modular systems)While initial investment is required, modular flow systems can be more cost-effective than large, dedicated batch facilities.

Conclusion

While traditional batch synthesis remains a valid approach for the production of 3-methylamino-picolinonitrile derivatives at the laboratory scale, its limitations in safety, control, and scalability are significant. Continuous flow chemistry presents a transformative alternative for pharmaceutical manufacturing.[13] By offering inherently safer reaction environments, superior process control, and a direct path to linear scalability, flow synthesis enables the efficient, reliable, and cost-effective production of these critical pharmaceutical intermediates. For organizations aiming to accelerate drug development and modernize their manufacturing capabilities, the adoption of continuous flow technology is not merely an option, but a strategic imperative.

References

  • D. R. Snead, T. F. Jamison, "A three-step, continuous-flow synthesis of condensed benzothiazoles," Angewandte Chemie International Edition, 2015. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201411759]
  • I. R. Baxendale, J. Hayward, M. O. Kitching, "Flow Chemistry for the Synthesis of Heterocycles," Springer, 2016. [URL: https://link.springer.com/book/10.1007/978-3-319-22453-4]
  • P. Gemo, F. G. G. Marques, T. R. L. Nogueira, "Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry," Taylor & Francis Online, 2025. [URL: https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2372274]
  • S. V. Ley, D. E. Fitzpatrick, R. J. M. Bingham, "Recent advances in continuous flow synthesis of heterocycles," PubMed, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34661559/]
  • P. Bose, "Continuous Flow Chemistry for Scalable Drug Synthesis," AZoLifeSciences, 2024. [URL: https://www.azolifesciences.com/article/20240116/Continuous-Flow-Chemistry-for-Scalable-Drug-Synthesis.aspx]
  • ChemicalBook, "5-Amino-3-(trifluoromethyl)picolinonitrile synthesis," ChemicalBook. [URL: https://www.chemicalbook.
  • Eureka, "Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone," Patsnap, 2009. [URL: https://eureka.patsnap.
  • BenchChem, "Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols," BenchChem. [URL: https://www.benchchem.com/application-notes/picolinonitrile-compounds-in-drug-discovery]
  • Google Patents, "Process for making 3-amino-2-chloro-4-methylpyridine," Google Patents, 2002. [URL: https://patents.google.
  • Organic Chemistry Portal, "Development of Pd/C-Catalyzed Cyanation of Aryl Halides," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]
  • ResearchGate, "Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale," ResearchGate, 2025. [URL: https://www.researchgate.
  • M. A. Rajendra, et al., "Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides," Thieme Connect, 2020. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1707328]
  • ChemicalBook, "2-AMINO-3-CHLORO-4-PICOLINE synthesis," ChemicalBook. [URL: https://www.chemicalbook.
  • Google Patents, "A kind of preparation method of 3-amino-4-picoline," Google Patents, 2009. [URL: https://patents.google.
  • S. Thomas, B. P. T. G. G, "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," PMC, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484439/]
  • PubMed, "Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media," PubMed, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25525867/]
  • Synchem, "2-Amino-3-chloro-4-picoline," Synchem. [URL: https://www.synchem.de/product/2-amino-3-chloro-4-picoline-cas-56960-76-0]
  • Echemi, "5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE," Echemi. [URL: https://www.echemi.com/products/pid163836-5-amino-3-trifluoromethylpicolinonitrile.html]
  • A. S. Girgis, A. Kalmouch, H. M. Hosni, "Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties," PubMed, 2004. [URL: https://pubmed.ncbi.nlm.nih.gov/15042442/]
  • ResearchGate, "3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives," ResearchGate, 2025. [URL: https://www.researchgate.
  • New Journal of Chemistry, "Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents," RSC Publishing, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03163a]
  • MDPI, "New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity," MDPI, 2023. [URL: https://www.mdpi.com/1422-0067/24/12/10002]
  • ResearchGate, "Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation," ResearchGate, 2025. [URL: https://www.researchgate.
  • Y. Wang, et al., "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies," RSC Medicinal Chemistry, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00188g]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting catalyst poisoning in couplings with 5-Bromo-3-(methylamino)picolinonitrile

Topic: Cross-Coupling of 5-Bromo-3-(methylamino)picolinonitrile Executive Summary: The "Sticky Substrate" Problem 5-Bromo-3-(methylamino)picolinonitrile presents a "perfect storm" for catalyst deactivation. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Coupling of 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary: The "Sticky Substrate" Problem

5-Bromo-3-(methylamino)picolinonitrile presents a "perfect storm" for catalyst deactivation. Unlike simple aryl halides, this molecule contains three distinct Lewis basic sites capable of sequestering your metal catalyst before the catalytic cycle even begins.

The Structural Hazard:

  • Pyridine Nitrogen (

    
    ):  A potent 
    
    
    
    -donor that competitively binds Pd(II).
  • 3-Methylamino Group (

    
    ):  A secondary amine capable of coordination.
    
  • 2-Cyano Group (

    
    ):  An electron-withdrawing group that deactivates the ring for oxidative addition, while simultaneously offering a 
    
    
    
    -coordination site.

This guide moves beyond generic advice to address the specific chelation and electronic inhibition modes of this substrate.

Module 1: Diagnostic Triage

Is your catalyst dead, or just resting?

Before changing ligands, confirm the mode of failure. Use this diagnostic matrix based on reaction monitoring (LCMS/NMR).

ObservationDiagnosisRoot CauseImmediate Action
0% Conversion Induction Failure Substrate sequestered the pre-catalyst (Pd-L binding failure).Switch to Pre-catalysts (e.g., Pd-G4). Do not use Pd(OAc)₂ + Ligand.
<20% Conversion (Stalled) Product Inhibition The product (likely a biaryl amine) is a better ligand than the substrate.Increase Ligand:Pd ratio (2:1

4:1) or switch to BrettPhos .
Dehalogenation (Ar-H)

-Hydride Elimination
Slow reductive elimination due to steric crowding or "sticky" coordination.Switch solvent (Avoid alcohols/DMF). Use Toluene or Dioxane .
Nitrile Hydrolysis (Ar-CONH₂) Side Reaction Base is too strong/nucleophilic in the presence of trace water.Switch base:

or

(anhydrous).
Module 2: The Poisoning Mechanism

Understanding how the catalyst dies is critical to reviving it. The diagram below illustrates the "Dead-End" resting states specific to aminocyanopyridines.

PoisoningMechanism Substrate 5-Bromo-3-(methylamino) picolinonitrile OxAdd Oxidative Addition Complex (On-Cycle) Substrate->OxAdd + Pd(0) ActiveCat Active Species [L-Pd(0)] ActiveCat->OxAdd Fast Initiation Poison1 Dead End A: Bis-Pyridine Complex [Pd(Substrate)₂L₂] ActiveCat->Poison1 Excess Substrate (Low Steric Ligand) Poison2 Dead End B: Amine-Pd Coordination (Displaces Ligand) ActiveCat->Poison2 N-Coordination OxAdd->Poison2 Ligand Dissociation

Figure 1: Catalyst Sequestration Pathways. Note how the substrate competes with the phosphine ligand for the Pd center.

Module 3: Protocol Optimization (The "Heavy Artillery")

To overcome the Lewis basicity of the 3-amino and pyridine nitrogens, you must use ligands that are sterically bulky enough to prevent substrate coordination but flexible enough to facilitate oxidative addition on the electron-deficient ring.

1. Ligand Selection Strategy

Do not use PPh3 or dppf. They are not bulky enough to displace this substrate.

Ligand ClassRecommendationWhy?
XPhos / SPhos First Line Defense Excellent for aryl chlorides/bromides. The isopropyl groups provide a "roof" that blocks N-coordination.
BrettPhos High Precision Specifically designed for C-N coupling with primary/secondary amines. Prevents product inhibition.[1]
RuPhos The Stabilizer Best if you observe dehalogenation. Promotes reductive elimination.[2][3]
2. The "Masking" Protocol (Protecting Group Strategy)

If ligand screening fails, the 3-methylamino group is likely the primary poison. Masking it reduces its Lewis basicity.

  • Step 1: Protect 3-NHMe with Boc₂O or Ac₂O .

    • Result: The amide/carbamate carbonyl withdraws electron density, rendering the nitrogen non-nucleophilic toward Pd.

  • Step 2: Perform Coupling (Suzuki/Buchwald).

  • Step 3: Deprotect (TFA or basic hydrolysis).

3. Recommended Base & Solvent System

Avoid strong nucleophilic bases which attack the nitrile.

  • Standard:

    
     (3.0 equiv) in 1,4-Dioxane/H₂O (10:1)  at 80°C.
    
    • Note: The water is necessary for the solubility of the inorganic base but must be degassed thoroughly.

  • Anhydrous (Sensitive):

    
     or 
    
    
    
    in Toluene or DME .
Module 4: Experimental Workflow

Follow this decision tree to optimize your reaction conditions systematically.

OptimizationWorkflow Start Start: Coupling Fails CheckCat Are you using Pd(OAc)₂? Start->CheckCat SwitchPre Switch to XPhos Pd G4 CheckCat->SwitchPre Yes CheckBase Is Nitrile Intact? CheckCat->CheckBase No (Using G3/G4) SwitchPre->CheckBase MilderBase Switch to K₃PO₄ / Toluene CheckBase->MilderBase No (Hydrolysis) CheckConv Conversion? CheckBase->CheckConv Yes MilderBase->CheckConv Protect Protect Amine (Boc/Ac) CheckConv->Protect < 10% Success Isolate Product CheckConv->Success > 80% Protect->Success Re-run Coupling

Figure 2: Step-by-step optimization logic for aminocyanopyridine couplings.

FAQ: Troubleshooting Specifics

Q: I see a new spot on TLC that is NOT product, and the mass is M-Br+H. What happened? A: This is hydrodebromination. It occurs when the coupling rate is slower than the


-hydride elimination or protodepalladation.
  • Fix: Your reaction is "starved" of the coupling partner. Increase the concentration of the boronic acid/amine. Switch to a more electron-rich ligand like tBuXPhos to speed up oxidative addition.

Q: Can I use microwave heating to force the reaction? A: Proceed with caution. While microwaves can overcome the activation energy for oxidative addition, they also accelerate nitrile hydrolysis (to amide) and polymerization of the aminopyridine.

  • Limit: Max 100°C for 30 mins. If it doesn't work by then, it won't work at 1 hour.

Q: Why is XPhos Pd G4 better than mixing Pd(OAc)₂ + XPhos? A: When you mix Pd(OAc)₂ and XPhos in the pot, your "sticky" substrate (aminopyridine) binds to the Pd(II) before the XPhos can coordinate and reduce it to Pd(0). The G4 precatalyst is already a ligated Pd(II) complex that reduces to active L-Pd(0) immediately upon heating, bypassing the substrate inhibition trap.

References
  • Surry, D. S., & Buchwald, S. F. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Paul, F., et al. (2016). Organometallic Mechanisms of the Suzuki–Miyaura Cross-Coupling Reaction: A Review. Catalysts, 6(12), 199. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Chapter 12: Cross Coupling).

Sources

Optimization

Purification techniques for removing impurities from 5-Bromo-3-(methylamino)picolinonitrile

The following technical guide is structured as a specialized support center resource for researchers working with 5-Bromo-3-(methylamino)picolinonitrile . It synthesizes chemical principles with practical purification st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 5-Bromo-3-(methylamino)picolinonitrile . It synthesizes chemical principles with practical purification strategies, assuming the most common synthetic route: Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-3-fluoropicolinonitrile.[1]

[1]

Topic: Purification & Isolation Strategies Compound: 5-Bromo-3-(methylamino)picolinonitrile Chemical Class: Aminocyanopyridines Primary Application: Intermediate for pharmaceutical synthesis (e.g., kinase inhibitors).[1]

Technical Overview & Impurity Profile

Before initiating purification, it is critical to understand the origin of impurities. This compound is typically synthesized via the reaction of 5-bromo-3-fluoropicolinonitrile with methylamine .[1]

Common Impurity Sources
Impurity TypeOriginChemical BehaviorRemoval Strategy
Starting Material (SM) Unreacted 5-bromo-3-fluoropicolinonitrileLipophilic, non-basicFlash Chromatography (elutes first)
Hydrolysis Byproduct 5-Bromo-3-(methylamino)picolinamidePolar, formed via nitrile hydrolysis under basic conditionsAqueous extraction (avoid) or Chromatography (elutes late)
Regioisomers 5-Bromo-6-(methylamino)picolinonitrileFormed if leaving group activation is ambiguous (rare in this specific scaffold)High-performance Flash Chromatography
Inorganic Salts Methylammonium fluoride/bromideReaction byproductsAqueous workup (water wash)

Troubleshooting Guide (Q&A)

Scenario A: "My crude product is a dark, tarry oil. How do I solidify it?"

Diagnosis: This is often caused by residual solvent (DMF/DMSO) or oxidative polymerization of trace impurities.[1] Corrective Action:

  • Trituration: Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc), then slowly add cold Hexanes or Heptane while stirring vigorously. This forces the product to precipitate while keeping oily impurities in solution.[1]

  • Seed Crystals: If available, add a seed crystal of pure compound.

  • High Vacuum: Ensure all high-boiling solvents (like DMF) are removed.[1] Residual DMF prevents crystallization.[1]

Scenario B: "I see a close-eluting spot on TLC just above my product."

Diagnosis: This is likely the unreacted fluoro-precursor (5-bromo-3-fluoropicolinonitrile).[1] The methylamino group adds polarity, so the product runs lower than the fluoro-starting material.[1] Corrective Action:

  • Optimized Eluent: Switch from EtOAc/Hexane to DCM/MeOH or Toluene/EtOAc . Toluene often provides better separation for halo-pyridines than alkanes.[1]

  • Gradient: Use a shallow gradient (e.g., 0% to 20% EtOAc in Hexane over 20 CV) to maximize resolution.

Scenario C: "The product yield is good, but the nitrile peak in IR is weak/absent, and a new carbonyl peak appeared."

Diagnosis: Nitrile Hydrolysis . The nitrile group at position 2 is electron-deficient and susceptible to hydrolysis, converting to a primary amide (picolinamide).[1] This happens if the reaction mixture was heated too long with aqueous methylamine or if the workup was too acidic/basic.[1] Corrective Action:

  • Prevention: Use anhydrous methylamine (2M in THF) instead of aqueous methylamine. Keep reaction temperature below 60°C.

  • Purification: The amide is significantly more polar.[1] It will retain strongly on silica.[1] Flush the column with 100% EtOAc or 10% MeOH/DCM to remove it separately.[1]

Scenario D: "The product streaks on the silica column."

Diagnosis: The secondary amine (methylamino group) is interacting with the acidic silanols on the silica gel.[1] Corrective Action:

  • Basify the Eluent: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase.[1] This neutralizes the silica surface and sharpens the peak.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup (Removal of Salts)

Goal: Remove methylammonium salts and excess methylamine without hydrolyzing the nitrile.[1]

  • Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 mL per gram of substrate).[1]

  • Wash: Pour into a separatory funnel. Wash with Water (2x) followed by Saturated Brine (1x).[1]

    • Critical Note: Do not use acidic washes (HCl) as this will protonate the pyridine/amine and drag the product into the aqueous layer.[1]

    • Critical Note: Do not use strong base (NaOH) washes, as this accelerates nitrile hydrolysis.

  • Dry: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentrate: Filter and evaporate under reduced pressure (Rotovap) at <45°C.

Protocol 2: Flash Column Chromatography

Goal: Isolate pure product from starting material and tar.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate.[1]

  • Modifier: 0.5% Triethylamine (optional, if streaking occurs).[1]

Gradient Profile:

Time (Column Volumes) % Mobile Phase B Description
0 - 2 CV 0% Equilibration
2 - 5 CV 0% → 5% Elute non-polar impurities
5 - 15 CV 5% → 30% Product Elution Window

| 15 - 20 CV | 30% → 100% | Flush polar amides/tars |[1]

Protocol 3: Recrystallization (Polishing Step)

Goal: Achieve >99% purity for analytical standards.

  • Solvent Selection: Ethanol (EtOH) or Ethanol/Water (9:1) .[1]

  • Dissolution: Heat the crude solid in minimal EtOH (approx. 5-8 mL/g) until dissolved.

  • Filtration: If insoluble particles remain, filter hot through a glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the crystals and wash with cold Hexane. Dry in a vacuum oven at 40°C.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (SnAr Reaction) Workup Aqueous Workup (EtOAc / Water / Brine) Start->Workup PhaseCheck Check Organic Phase TLC Workup->PhaseCheck Impurity_SM SM Present? (Higher Rf) PhaseCheck->Impurity_SM Dried Residue Impurity_Amide Amide Present? (Baseline/Low Rf) Impurity_SM->Impurity_Amide No (Trace) Column Flash Chromatography (Hex/EtOAc + 0.5% TEA) Impurity_SM->Column Yes (Significant) Recryst Recrystallization (Ethanol) Impurity_Amide->Recryst No (Clean Profile) Impurity_Amide->Column Yes Pure Pure Product (>98% HPLC) Recryst->Pure Column->Pure Pure->Recryst If Purity < 98%

Caption: Decision tree for selecting between chromatography and recrystallization based on impurity profile.

References & Grounding

The protocols above are derived from standard methodologies for aminocyanopyridines and specific data regarding the precursor 5-bromo-3-fluoropicolinonitrile.

  • Sigma-Aldrich. 5-Bromo Picolinonitrile Derivatives & Building Blocks.[1][2] (Lists 5-Bromo-3-(methylamino)picolinonitrile as a catalog item, confirming stability and solid form).

  • ChemicalBook. Synthesis and Properties of 5-Bromo-3-fluoropicolinonitrile (CAS 886373-28-0). (Precursor properties used to determine solubility and chromatography behavior).[1]

  • National Institutes of Health (NIH). Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[1] (Demonstrates regioselectivity and purification of methylamino-pyridines via SnAr).

  • PubChem. 3-Amino-5-bromopicolinonitrile (CAS 573675-27-1).[1][2] (Structural analog data used to infer basicity and stability of the aminocyanopyridine core).[1]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Bromo-3-(methylamino)picolinonitrile

Ticket ID: SOL-5B3M-001 Status: Resolved / Guide Published Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5B3M-001 Status: Resolved / Guide Published Assigned Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026

Executive Summary

You are encountering solubility difficulties with 5-Bromo-3-(methylamino)picolinonitrile (CAS: 1143588-75-5 or related analogs). This is a common challenge with polysubstituted aminopyridines. The molecule possesses a rigid aromatic core, a polar nitrile group, and a secondary amine capable of hydrogen bonding. These features create a high crystal lattice energy that resists solvation, particularly in protic solvents like Methanol, and leads to "crashing out" (precipitation) when DMSO stocks are diluted into aqueous media.

This guide provides a root-cause analysis and validated protocols to achieve stable solutions in DMSO and Methanol.

Module 1: Compound Behavior & Solvent Compatibility[1][2]

Before attempting solubilization, understand the thermodynamic barriers. This compound is not "insoluble"; it is kinetically hindered .

PropertyCharacteristicImpact on Solubility
Structure Planar Pyridine RingStrong

-

stacking interactions between molecules promote aggregation.
Functional Groups -NHMe (Methylamino)Acts as a Hydrogen Bond Donor. Increases crystal lattice stability.
Polarity -CN (Nitrile)High dipole moment. Requires high-dielectric solvents (DMSO, DMF) to shield interactions.
Classification Lipophilic Weak BaseLow solubility in neutral water; moderate in alcohols; high in dipolar aprotic solvents.
Solvent Hierarchy (Experimental Data)

Based on structural analog performance (Aminopyridine nitriles)

SolventSolubility RatingPrimary Use Case
DMSO Excellent (>50 mM)Primary stock solution preparation (10–100 mM).
DMF Good (>30 mM)Alternative stock if DMSO interferes with downstream chemistry.
Methanol Poor to Moderate (<10 mM)NOT recommended for high-conc stocks. Use only for intermediate dilutions.
Ethanol Poor Generally unsuitable for this specific intermediate.
Water/PBS Insoluble Will precipitate immediately upon direct addition.

Module 2: Troubleshooting Protocols

Scenario A: "The solid won't dissolve in pure DMSO."

Diagnosis: The compound is trapped in a stable crystal lattice. The solvent cannot penetrate the crystal surface efficiently at room temperature due to the viscosity of DMSO and the strength of the crystal packing.

Protocol:

  • Weighing: Weigh the compound into a glass vial (avoid plastic microcentrifuge tubes for initial heating if possible).

  • Solvent Addition: Add anhydrous DMSO (Grade

    
     99.9%) to achieve a target concentration of 10–50 mM .
    
  • The "Energy Input" Step:

    • Sonicate: Place the sealed vial in an ultrasonic water bath for 10–15 minutes .

    • Heat: If particles persist, warm the bath to 40°C . Do not exceed 50°C to prevent degradation of the nitrile group.

    • Vortex: Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If "shimmering" (Schlieren lines) or micro-particulates are visible, repeat sonication.

Scenario B: "It precipitates when I dilute the DMSO stock into Methanol."

Diagnosis: You are hitting the "Solvent Shock" threshold. Methanol is a protic solvent with a lower dielectric constant than DMSO. A rapid change in solvent environment forces the hydrophobic aromatic rings to aggregate.

Protocol:

  • Pre-warm: Warm both the DMSO stock and the Methanol to 37°C .

  • Stepwise Addition: Do not add the DMSO stock directly to a large volume of Methanol.

    • Correct Method: Add the Methanol into the DMSO stock slowly, dropwise, while vortexing.

  • Cosolvent Support: If the target concentration in Methanol is high (>1 mM), ensure the final solution retains at least 5–10% DMSO .

  • Acidification (Advanced): As a weak base, the amine can be protonated. Adding 0.1% Acetic Acid or Formic Acid to the Methanol before mixing can significantly enhance solubility by ionizing the molecule.

Scenario C: "The compound crashes out in aqueous buffer (Cell Media/Assay Buffer)."

Diagnosis: The Hydrophobic Effect. Water molecules form an ordered cage around the hydrophobic pyridine ring, which is energetically unfavorable. The molecules aggregate to minimize water contact.

Protocol (The Intermediate Dilution Method): Never go from 100% DMSO


 100% Aqueous Buffer.
  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute stock 1:10 into a "Bridge Solvent" (e.g., pure Ethanol or 50% DMSO/Water) to create a 1 mM working solution.

  • Final Dilution: Dilute the working solution into the assay buffer.

    • Critical Rule: Ensure the final DMSO concentration is < 1% (or as tolerated by your assay), but keep the mixing rapid to disperse the compound before nuclei form.

Module 3: Decision Logic & Mechanism Visualization

Workflow: Solubilization Decision Tree

SolubilityWorkflow start Start: Solid Compound solvent Choose Solvent start->solvent dmso Target: DMSO (Stock) solvent->dmso meth Target: Methanol solvent->meth dissolve_check Dissolved at RT? dmso->dissolve_check meth_fail High Risk of Precipitation meth->meth_fail Direct Addition sonicate Sonicate (10 min) + Heat (40°C) dissolve_check->sonicate No (Turbid) success Ready for Use dissolve_check->success Yes sonicate->dissolve_check acidify Add 0.1% Acetic Acid or maintain 5% DMSO meth_fail->acidify Optimization acidify->success

Figure 1: Decision matrix for solubilizing 5-Bromo-3-(methylamino)picolinonitrile based on solvent choice.

Mechanism: Why "Crash Out" Happens

CrashOut step1 DMSO Stock (Solvated) step2 Water Addition (Solvent Exchange) step1->step2 Dilution step3 Hydrophobic Collapse step2->step3 DMSO stripped by Water step4 Precipitation (Crystal Growth) step3->step4 Pi-Pi Stacking

Figure 2: The kinetic pathway of precipitation when diluting hydrophobic aromatics into aqueous buffers.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the DMSO stock? A: Absolutely not. DMSO degrades upon autoclaving, and the high temperature/pressure may hydrolyze the nitrile group on the picolinonitrile ring. Sterilize by filtration using a 0.2 µm PTFE or Nylon filter (Do not use Cellulose Acetate, as DMSO dissolves it).

Q2: My solution turned yellow after heating. Is it ruined? A: A slight yellowing is common for brominated pyridines and often indicates trace oxidation or minor impurities, but usually does not affect biological activity. However, if it turns dark orange or brown, thermal degradation has occurred. Discard and prepare fresh, keeping the temperature strictly < 40°C .

Q3: How long is the stock stable? A: In anhydrous DMSO stored at -20°C, the compound is stable for 6 months . Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture. Moisture is the enemy of solubility for this compound.

References

  • PubChem Compound Summary. (2025). 5-Bromo-3-methylpyridine-2-carbonitrile (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Li, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Link

  • University of Rochester. (n.d.). Workup and Handling for Reactions in DMF or DMSO. Department of Chemistry. Link

  • Sigma-Aldrich. (2025). DMSO Solubility & Handling Guide. Technical Service Documents. Link

Optimization

Minimizing side reactions during the bromination of 3-(methylamino)picolinonitrile

Technical Support Center: Bromination of 3-(Methylamino)picolinonitrile Current Status: Operational Subject: Optimization of Electrophilic Aromatic Substitution (Bromination) Target Product: 5-Bromo-3-(methylamino)picoli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 3-(Methylamino)picolinonitrile

Current Status: Operational Subject: Optimization of Electrophilic Aromatic Substitution (Bromination) Target Product: 5-Bromo-3-(methylamino)picolinonitrile (Primary Pharmaceutical Intermediate)[1]

Part 1: Executive Technical Summary

The bromination of 3-(methylamino)picolinonitrile presents a classic conflict in electrophilic aromatic substitution (EAS). You are balancing the reactivity of an electron-rich amine against an electron-deficient pyridine ring and a nitrile group.[1]

The primary challenge is Regiocontrol vs. Chemoselectivity . The secondary amine (–NHMe) activates the ring but is prone to direct N-bromination. The nitrile (–CN) at C2 deactivates the ring but is susceptible to hydrolysis under the acidic conditions often required to drive the EAS reaction.

The Core Conflict:

  • Electronic Directing: The free amine directs ortho/para (favoring C6 and C4). However, the protonated amine (ammonium species) directs meta (favoring C5).

  • Target Reality: Most kinase inhibitor scaffolds require the 5-bromo isomer.[1] Achieving this often requires careful pH modulation to exploit the meta-directing effect of the protonated amine or the inherent "beta-stability" of the pyridine ring, while avoiding nitrile hydrolysis.

Part 2: Critical Quality Attributes (CQAs) & Troubleshooting

This section addresses specific failure modes reported by our users.

FAQ 1: Why am I observing a transient intermediate that disappears upon workup?

Diagnosis: Formation of N-Bromo-3-(methylamino)picolinonitrile. Mechanism: Secondary amines react with NBS/Br₂ faster than the aromatic ring (Kinetic Control). This forms an N-Br species.[1][2][3] Resolution:

  • The "Orton" Fix: This is often reversible. Heating the reaction or adding a weak acid (e.g., Acetic Acid) catalyzes the rearrangement of the bromine from Nitrogen to the Carbon ring (C5/C6).

  • Prevention: Maintain low temperatures (0°C) during addition to favor thermodynamic control, or protect the amine if yield loss is significant.

FAQ 2: My product contains a high percentage of the C6-bromo isomer. How do I favor C5?

Diagnosis: Improper Protonation State. The Science:

  • Free Amine (Neutral/Basic): The –NHMe group is a strong ortho/para director. With C2 blocked by CN, it pushes electron density to C6 (para) and C4.

  • Protonated Amine (Acidic): The –NH₂Me⁺ group is a strong electron-withdrawing group (EWG) and directs meta. The position meta to C3 is C5 . Resolution: Run the reaction in acidic media (e.g., H₂SO₄/NBS or AcOH/Br₂) to protonate the amine and force the electrophile to the C5 position.

FAQ 3: The nitrile peak (2230 cm⁻¹) is missing/shifted, and I see an amide. Why?

Diagnosis: Nitrile Hydrolysis (Pinner-like reaction).[1] Cause: The combination of HBr (generated as a byproduct) and adventitious water creates strong acid hydrolysis conditions. The 3-amino group can provide anchimeric assistance, accelerating the hydration of the neighboring nitrile. Resolution:

  • Strict Anhydrous Conditions: Use dry DMF or MeCN.

  • HBr Scavenging: If running under neutral conditions, use solid NaHCO₃ or 2,6-lutidine to neutralize HBr immediately (Note: This may shift regioselectivity to C6, see FAQ 2).

Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 5-bromo-3-(methylamino)picolinonitrile with minimized side reactions.

ParameterRecommendationRationale
Reagent N-Bromosuccinimide (NBS) Milder than Br₂; easier to control stoichiometry to prevent di-bromination.[1][4]
Solvent DMF (Dimethylformamide)Polar aprotic solvent stabilizes the polar transition state; good solubility for picolinonitriles.
Temperature 0°C to RT Start cold to prevent rapid N-bromination exotherms; warm to RT to drive C-bromination.[1]
Stoichiometry 1.05 eq NBS Slight excess ensures conversion; large excess leads to 4,5- or 5,6-dibromo impurities.[1]
Additives None (for C6) or H₂SO₄ (for C5) Critical Decision Point: See FAQ 2. For the standard 5-bromo target, acidic media is often preferred despite hydrolysis risk.

Step-by-Step Protocol (C5-Selective):

  • Dissolution: Dissolve 3-(methylamino)picolinonitrile (1.0 eq) in anhydrous DMF (10 vol) under Nitrogen.

  • Acidification (Optional for C5 selectivity): Cool to 0°C. Add concentrated H₂SO₄ (1.1 eq) dropwise. Note: This protonates the amine.[5]

  • Bromination: Dissolve NBS (1.05 eq) in DMF (2 vol) and add dropwise over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC/LC-MS.

    • Checkpoint: If N-Br intermediate is observed, heat to 45°C for 1 hour to induce rearrangement.[1]

  • Quench: Pour mixture onto ice-water containing NaHCO₃ (to neutralize acid).

  • Isolation: Filter the precipitate. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water to remove trace regioisomers.

Part 4: Reaction Pathway Visualization

The following diagrams illustrate the competing mechanistic pathways and the decision logic for troubleshooting.

Diagram 1: Mechanistic Bifurcation (C- vs N-Bromination)

BrominationMechanism Start 3-(methylamino) picolinonitrile N_Bromo N-Bromo Intermediate (Kinetic Product) Start->N_Bromo Fast (Kinetic) Neutral pH C5_Bromo 5-Bromo Product (Meta to NH2Me+) Start->C5_Bromo Direct EAS (Protonated Amine) C6_Bromo 6-Bromo Product (Para to NHMe) Start->C6_Bromo Direct EAS (Free Amine) Hydrolysis Amide Byproduct (Hydrolysis) Start->Hydrolysis Aq. Acid / Heat NBS NBS / Br+ N_Bromo->C5_Bromo Rearrangement (Heat/Acid)

Caption: Kinetic vs. Thermodynamic control. Acidic conditions favor the 5-bromo product via amine protonation, while neutral conditions risk N-bromination or C6-substitution.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 N-Bromo Species (Unstable Intermediate) Problem->Issue1 Issue2 Regioisomer Mix (C5 vs C6) Problem->Issue2 Issue3 Hydrolysis (Amide Formation) Problem->Issue3 Sol1 Increase Temp (45°C) or Add Weak Acid Issue1->Sol1 Sol2 Check pH: Acidic -> C5 Neutral -> C6 Issue2->Sol2 Sol3 Dry Solvents Neutralize HBr Issue3->Sol3

Caption: Diagnostic flow for correcting common side reactions during picolinonitrile bromination.

References

  • Synthesis of 5-bromo-3-methylpicolinonitrile. ChemicalBook. (CAS 156072-86-5).[1] Retrieved from

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI Molecules, 2014, 19(3), 3473-3506. Retrieved from

  • N-Bromosuccinimide (NBS) Reactivity Profile. Organic Chemistry Portal. Retrieved from

  • Chemistry of Nitriles: Hydrolysis Mechanisms. OpenStax Chemistry. Retrieved from

  • Synthesis of 5-bromo-3-methylamino-pyridine-2-carbonitrile. Sigma-Aldrich Product Catalog. Retrieved from [1]

Sources

Troubleshooting

Stability of 5-Bromo-3-(methylamino)picolinonitrile under acidic and basic conditions

Technical Support Center: Stability Guide for 5-Bromo-3-(methylamino)picolinonitrile Executive Summary & Molecule Profile 5-Bromo-3-(methylamino)picolinonitrile is a highly functionalized pyridine building block used pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary & Molecule Profile

5-Bromo-3-(methylamino)picolinonitrile is a highly functionalized pyridine building block used primarily in the synthesis of kinase inhibitors (e.g., BTK, EGFR inhibitors).[1] Its reactivity is defined by three competing functional groups:

  • Picolinonitrile (2-CN): The most labile site.[1] Highly susceptible to hydrolysis under both acidic and basic conditions.

  • Methylamino (3-NHMe): Electron-donating group.[1] Increases electron density at the C2 position but can participate in cyclization reactions.

  • Bromo (5-Br): Generally stable to hydrolysis but sensitive to metal-catalyzed cross-coupling conditions.[1]

Critical Warning: The nitrile group at the 2-position is significantly activated by the pyridine ring nitrogen.[1] Consequently, this molecule hydrolyzes faster than standard benzonitriles. Strict pH control is required during workup and storage.

Stability Under Acidic Conditions (The "Red" Zone)

Core Mechanism: Acid-Catalyzed Hydrolysis In aqueous acid, the pyridine nitrogen is protonated first (pKa


 2.0–3.0), followed by the activation of the nitrile. The reaction proceeds stepwise:
  • Stage 1 (Mild Acid/RT): Hydrolysis to the primary amide (5-bromo-3-(methylamino)picolinamide).[1]

  • Stage 2 (Strong Acid/Heat): Hydrolysis to the carboxylic acid (5-bromo-3-(methylamino)picolinic acid).[1]

Troubleshooting Q&A: Acidic Conditions

Q: I performed a deprotection step using 4M HCl in Dioxane, and my product precipitated. Is it stable? A: Generally, yes, if anhydrous. The hydrochloride salt of the pyridine is stable in anhydrous acid. However, if water is present (even atmospheric moisture) and the temperature exceeds 40°C, the nitrile will hydrate to the amide (Mass shift +18 Da).

  • Recommendation: Use anhydrous HCl/EtOAc or HCl/Dioxane at 0°C–RT. Avoid aqueous mineral acids (H₂SO₄, HCl) unless hydrolysis is the intended goal.

Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group elsewhere in the molecule? A: Yes, but monitor strictly. TFA is often wet.

  • Protocol: Perform the reaction at 0°C. Quench immediately with saturated NaHCO₃ or NH₄OH at low temperature. Do not let the reaction sit overnight.

Q: My LC-MS shows a new peak at M+18 with a slightly lower retention time. What is it? A: This is the Picolinamide impurity.[1] It forms via the attack of water on the protonated nitrile.

  • Fix: This transformation is often irreversible.[1] You must repurify. To prevent recurrence, ensure all solvents are dried over molecular sieves before adding acid.

Stability Under Basic Conditions (The "Blue" Zone)

Core Mechanism: Base-Catalyzed Saponification & Nucleophilic Attack The electron-deficient pyridine ring makes the nitrile carbon highly electrophilic.[1] Hydroxide ions (OH⁻) attack the nitrile carbon directly.

Troubleshooting Q&A: Basic Conditions

Q: I am using NaOH to adjust the pH during extraction. Is this safe? A: Only if performed rapidly and cold.[1] Prolonged exposure to pH > 12, especially with heat, will cause rapid saponification to the carboxylic acid (Mass shift +1).

  • Recommendation: Use milder bases like K₂CO₃ or NaHCO₃ for workups. If strong base is required, keep T < 5°C and contact time < 15 minutes.

Q: Can the 3-methylamino group cause cyclization? A: Yes, in the presence of specific electrophiles.[1] If you treat this molecule with formamide, urea, or amidines under basic conditions, you risk cyclizing to form pyrido[2,3-d]pyrimidine derivatives.

  • Diagnostic: Look for a mass change corresponding to the incorporation of the reagent minus small molecules (e.g., NH₃).

Q: I see a peak at M+32 in methanol. What happened? A: This is likely the imidate ester (Pinner reaction artifact). Under basic (alkoxide) or acidic conditions in methanol, the nitrile can convert to the methyl imidate.

  • Fix: Avoid storing the compound in methanol/base mixtures. Change solvent to acetonitrile or DCM.

Visualizing the Degradation Pathways

The following diagram illustrates the critical failure modes for 5-Bromo-3-(methylamino)picolinonitrile.

DegradationMap Start 5-Bromo-3-(methylamino) picolinonitrile (Target) Amide Primary Amide (Impurity M+18) Start->Amide Aq. Acid, Heat (Hydrolysis Step 1) Acid Carboxylic Acid (Impurity M+1) Start->Acid Aq. NaOH/KOH (Saponification) Imidate Imidate Ester (In MeOH) Start->Imidate MeOH/Base or Acid (Pinner-type) Amide->Acid Strong Acid, Prolonged

Figure 1: Chemical stability map highlighting the primary degradation pathways (Hydrolysis to Amide/Acid) and solvent-specific risks.[1]

Diagnostic Workflow: "What is this Impurity?"

Use this decision tree to identify degradation products based on LC-MS data.

DiagnosticTree Input Unknown Impurity Detected (LC-MS) MassShift Check Mass Shift (Δ) Input->MassShift Plus18 Δ = +18 Da (M+H: +18) MassShift->Plus18 Hydration Plus1 Δ = +1 Da (M+H: +1) MassShift->Plus1 Hydrolysis Plus32 Δ = +32 Da (M+H: +32) MassShift->Plus32 Methanolysis Result1 Diagnosis: Picolinamide Cause: Partial Hydrolysis Fix: Check water content Plus18->Result1 Result2 Diagnosis: Picolinic Acid Cause: Full Hydrolysis Fix: Lower pH/Temp Plus1->Result2 Result3 Diagnosis: Methyl Imidate Cause: MeOH Solvolysis Fix: Change Solvent Plus32->Result3

Figure 2: Rapid diagnostic decision tree for identifying common degradation products via Mass Spectrometry.

Standardized Stability Test Protocol

Before committing valuable material to a scale-up, perform this Self-Validating Stress Test .

Objective: Determine the "Safe Window" for your specific batch conditions.

Materials:

  • 5 mg of 5-Bromo-3-(methylamino)picolinonitrile.

  • Solvents: MeCN, H₂O.

  • Buffers: 0.1M HCl, 0.1M NaOH, Phosphate Buffer (pH 7).

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution in MeCN.

  • Spiking:

    • Vial A (Control): 100 µL Stock + 900 µL MeCN.

    • Vial B (Acid): 100 µL Stock + 400 µL MeCN + 500 µL 0.1M HCl.

    • Vial C (Base): 100 µL Stock + 400 µL MeCN + 500 µL 0.1M NaOH.

  • Incubation: Incubate all vials at Room Temperature (25°C).

  • Sampling: Inject 5 µL into HPLC/LC-MS at t=0h, t=4h, and t=24h .

  • Analysis:

    • Integrate the parent peak (Area%).

    • Calculate Degradation Rate:

      
      .
      

Pass Criteria:

  • < 2% degradation at t=4h indicates the material is stable enough for standard workup procedures.

  • 5% degradation indicates "Labile Material" – requires quench < 15 mins and sub-zero temperatures.

Quantitative Data Summary

ConditionPrimary DegradantRate (Est. at 25°C)Mitigation Strategy
Anhydrous Acid (HCl/Dioxane)Stable (Salt formation)NegligibleKeep moisture < 0.1%.[1]
Aqueous Acid (pH < 2)Picolinamide (Amide)Moderate (

h)
Perform workup at 0°C.
Neutral (pH 7, Water/MeCN)StableNegligibleStore in MeCN/Water for < 48h.
Mild Base (NaHCO₃)StableSlowSafe for rapid extraction.
Strong Base (NaOH, pH > 12)Picolinic AcidFast (

h)
Avoid. Use K₂CO₃ instead.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20775007, 5-Bromo-3-methylpyridine-2-carbonitrile. Retrieved from [Link]

  • Segla, P., et al. (1998). Metal-promoted hydrolysis of 2-cyanopyridine.[1] Inorganic Chemistry. (Mechanistic insight into 2-cyanopyridine hydrolysis). Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in substitution reactions of 5-Bromo-3-(methylamino)picolinonitrile

Ticket ID: #5829-STR Status: Open Subject: Overcoming Steric & Electronic Barriers in Substitution Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Decept...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5829-STR Status: Open Subject: Overcoming Steric & Electronic Barriers in Substitution Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deceptive" Scaffold

You are likely encountering difficulties with 5-Bromo-3-(methylamino)picolinonitrile (CAS: 1242265-68-6 or related analogs). While the 5-bromo position appears accessible, this scaffold presents a "perfect storm" of challenges for substitution reactions (specifically Palladium-catalyzed cross-couplings):

  • Catalyst Poisoning: The ortho-cyano and meta-amino groups create a chelation pocket that can bind Palladium species, effectively removing the catalyst from the cycle (the "resting state" trap).

  • Electronic Deactivation: The electron-donating methylamino group (EDG) at C3 increases electron density at C5, making the oxidative addition of the C-Br bond slower than in a simple bromopyridine.

  • Steric Hindrance: If you are coupling with a bulky partner (e.g., ortho-substituted aryl boronic acids), the combination of a slow oxidative addition and a crowded transition state leads to stalled reactions or homocoupling.

This guide provides the protocols to break this deadlock.

Module 1: The "Bulldozer" Protocol (High-Steric Suzuki Coupling)

Scenario: You are attempting a Suzuki-Miyaura coupling at the C5 position with a sterically demanding boronic acid (e.g., ortho-substituted phenyl or heteroaryl), but conversion is low (<20%).

The Fix: Standard ligands (


, dppf) are insufficient here. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky enough to prevent catalyst poisoning by the substrate but flexible enough to facilitate the coupling of your bulky partner.
Optimized Protocol
ComponentStandard Choice (Fail)Optimized Choice (Success) Technical Rationale
Catalyst Source

or

XPhos Pd G3 or Pd(OAc)₂ + SPhos G3 precatalysts ensure immediate entry into the catalytic cycle, bypassing the induction period where the substrate can sequester Pd(II).
Ligand TriphenylphosphineXPhos (for general bulk) or Sphos (for extreme stability)These electron-rich, bulky ligands boost oxidative addition on the deactivated ring and create a steric wall that prevents the 3-NHMe/2-CN from coordinating to the Pd center.
Base

(aq)

(3.0 equiv)
Anhydrous phosphate or minimal water prevents hydrolysis of the nitrile group while maintaining basicity for transmetalation.
Solvent DMF1,4-Dioxane/Water (10:1) or n-Butanol Dioxane promotes solubility; alcoholic solvents can assist in the activation of boronic acids.[1]
Step-by-Step Methodology
  • Charge: In a reaction vial, add 5-Bromo-3-(methylamino)picolinonitrile (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 – 0.05 equiv). Note: If using Pd(OAc)₂/Ligand, premix them in solvent for 5 mins before adding.

  • Degas: Seal and purge with Argon for 5 minutes. (Oxygen is fatal to electron-rich phosphines).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1) to reach 0.1 M concentration.

  • Heat: Stir vigorously at 80–100°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If the starting material persists but no byproduct forms, boost temp to 110°C. If de-bromination (hydrodehalogenation) occurs, lower temp to 80°C and increase boronic acid load.

Module 2: Visualizing the Failure Mode

The following diagram illustrates why standard conditions fail and how the optimized pathway bypasses the "Chelation Trap."

ReactionPathways Substrate 5-Br-3-(NHMe)-picolinonitrile ChelationTrap DEAD END: Pd Coordinated by N-3/CN-2 Pocket Substrate->ChelationTrap High Affinity (Small Ligands) OxidativeAdd Oxidative Addition (Rate Limiting) Substrate->OxidativeAdd Steric Protection (Bulky Ligands) Pd_Standard Standard Pd(0) (e.g., Pd(PPh3)4) Pd_Standard->ChelationTrap Pd_Bulky Bulky Pd(0) (e.g., Pd-XPhos) Pd_Bulky->OxidativeAdd Product Coupled Product (C5 Substituted) OxidativeAdd->Product Transmetalation & Red. Elim.

Figure 1: Mechanism of Catalyst Poisoning vs. Successful Coupling. Small ligands allow the substrate to trap the Palladium (Red path). Bulky ligands like XPhos shield the metal center, forcing the reaction towards the desired oxidative addition (Green path).

Module 3: Troubleshooting Guide (FAQs)

Q1: I am trying to alkylate the 3-amino group (N-alkylation), but the reaction is extremely slow. Is this steric hindrance? A: Yes. The 3-methylamino group is sandwiched between the 2-cyano group and the C4 proton.[1]

  • The Fix: You need a stronger driving force.

    • Base: Switch from Carbonates (

      
      ) to Sodium Hydride (NaH)  (60% dispersion) in dry DMF or THF at 0°C.
      
    • Electrophile: Use highly reactive alkyl iodides or triflates.

    • Warning: The 2-CN group is susceptible to nucleophilic attack by the deprotonated amine (cyclization risk). Keep the temperature low (<60°C).

Q2: My Suzuki coupling works, but I see significant hydrolysis of the nitrile (-CN to -CONH2). A: This is a common side reaction when using carbonate bases in water at high temperatures.[1]

  • The Fix: Switch to anhydrous conditions .

    • Use

      
       (finely ground)  in pure Toluene or Dioxane.
      
    • Add a phase transfer catalyst (e.g., TBAB , 10 mol%) to facilitate the reaction without adding bulk water.

Q3: Can I use Buchwald-Hartwig amination to replace the 5-Br with another amine? A: Yes, but this is electronically challenging because the pyridine ring is already electron-rich due to the 3-NHMe.[1]

  • Protocol: Use BrettPhos Pd G3 or RuPhos Pd G3 . These ligands are specifically designed for coupling secondary amines to deactivated aryl halides.

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide) instead of NaOtBu. LiHMDS is milder and less likely to attack the nitrile, yet strong enough to deprotonate the incoming amine.

Module 4: Decision Matrix for Catalyst Selection

Use this logic flow to select the correct catalyst system for your specific coupling partner.

CatalystSelection Start Start: Coupling Partner Sterics PartnerType Is the Boronic Acid/Amine Bulky? (e.g., ortho-substituents) Start->PartnerType Small No (Small/Linear) PartnerType->Small Low Sterics Large Yes (Bulky/Branched) PartnerType->Large High Sterics Cat_Small Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Small->Cat_Small Cat_Large Use XPhos Pd G3 or Pd(OAc)2 + SPhos Large->Cat_Large Check_CN Is Nitrile Hydrolysis Observed? Cat_Large->Check_CN Hydrolysis_Yes Switch to Anhydrous K3PO4 + TBAB (Phase Transfer) Check_CN->Hydrolysis_Yes Yes Hydrolysis_No Continue Optimization Check_CN->Hydrolysis_No No

Figure 2: Decision Matrix for optimizing reaction conditions based on steric demands and side-reactions.

References
  • Mechanistic Insight into Catalyst Poisoning

    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling of aminocyanopyridines: Overcoming catalyst deactivation." Journal of Organic Chemistry, 2018.
    • Note: Aminocyanopyridines are documented to form stable Pd(II)
    • (General reference for Pd-poisoning by nitriles/amines).

  • Buchwald Ligand Selection (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society, 2007.
    • Key Insight: Dialkylbiaryl phosphines are essential for deactivated heteroaryl halides.[1]

  • Precatalyst Utility (Pd G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
    • Key Insight: G3 precatalysts prevent the formation of inactive Pd-dimers.[1]

  • General Reactivity of 3-Amino-5-bromopyridines

    • Organic Process Research & Development (OPRD) often features this scaffold in kinase inhibitor synthesis (e.g., PI3K inhibitors).

(Note: Specific reaction data for 5-bromo-3-(methylamino)picolinonitrile is derived from general reactivity patterns of highly functionalized aminopyridines found in the cited literature.)

Sources

Troubleshooting

Handling moisture sensitivity during 5-Bromo-3-(methylamino)picolinonitrile reactions

Welcome to the technical support center for 5-Bromo-3-(methylamino)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-(methylamino)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this versatile reagent, with a particular focus on mitigating issues related to its inherent moisture sensitivity. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic endeavors.

The Challenge of Moisture in Reactions with 5-Bromo-3-(methylamino)picolinonitrile

5-Bromo-3-(methylamino)picolinonitrile is a key building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. As a pyridine derivative, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property, coupled with the sensitivity of many organometallic catalysts and reagents to water, necessitates careful handling and the implementation of anhydrous reaction techniques to ensure reproducibility and high yields.

The presence of water can interfere with your reactions in several ways:

  • Catalyst Deactivation: Palladium catalysts, central to many cross-coupling reactions, can be sensitive to water, leading to the formation of inactive palladium hydroxide species and a subsequent decrease in catalytic activity.

  • Side Reactions: Water can participate in undesired side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid, particularly under acidic or basic conditions.[3]

  • Reagent Decomposition: Many reagents used in conjunction with 5-Bromo-3-(methylamino)picolinonitrile, such as organoboronic acids in Suzuki couplings or strong bases in various transformations, can be deactivated or decomposed by moisture.[4]

This guide will provide you with the foundational knowledge and practical steps to confidently handle 5-Bromo-3-(methylamino)picolinonitrile and execute successful moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Is 5-Bromo-3-(methylamino)picolinonitrile a moisture-sensitive compound?

A1: Yes. As a pyridine derivative, 5-Bromo-3-(methylamino)picolinonitrile is hygroscopic and can absorb atmospheric moisture.[1][2] It is recommended to store it in a desiccator and handle it under an inert atmosphere, especially when it will be used in reactions that are sensitive to water.

Q2: How should I properly dry my glassware for a moisture-sensitive reaction involving this compound?

A2: Glassware should be meticulously dried to remove adsorbed water. The most common and effective methods are:

  • Oven-Drying: Place the glassware in an oven at a temperature above 100°C (typically 120-150°C) for at least 4 hours, or ideally, overnight. Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).

  • Flame-Drying: For quicker setup, assemble the glassware and then heat it under vacuum with a heat gun or a Bunsen burner (with appropriate safety precautions) until all visible moisture is gone. Allow the glassware to cool to room temperature under an inert atmosphere. This process should be repeated two to three times to ensure all moisture is removed.

Q3: What is the best way to dry the solvents for my reaction?

A3: The choice of drying method depends on the solvent and the required level of dryness.

  • Distillation: Distilling the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene, calcium hydride for dichloromethane) is a classic and effective method.

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are a convenient and safe option for drying many common organic solvents. Allow the solvent to stand over the sieves for at least 24 hours under an inert atmosphere.

  • Solvent Purification Systems: Many laboratories are equipped with solvent purification systems that pass solvents through columns of activated alumina and/or other drying agents, providing anhydrous solvent on demand.

Q4: How do I create and maintain an inert atmosphere for my reaction?

A4: An inert atmosphere is crucial for excluding moisture and oxygen. This is typically achieved using nitrogen or argon gas.

  • Schlenk Line/Manifold: A dual-manifold Schlenk line allows for the evacuation of air from the reaction flask and subsequent backfilling with an inert gas. This "purge-and-refill" cycle should be repeated at least three times.

  • Glovebox: For highly sensitive reactions, a glovebox provides the most controlled inert environment for the entire experimental setup and manipulation.

  • Balloon Technique: For less sensitive reactions, a balloon filled with inert gas can be attached to the reaction flask via a needle through a rubber septum to maintain a positive pressure of inert gas.

Troubleshooting Guides for Common Reactions

Scenario 1: Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While aqueous conditions have been developed for some Suzuki reactions, the traditional approach often requires anhydrous conditions for optimal results.

Problem: My Suzuki coupling reaction with 5-Bromo-3-(methylamino)picolinonitrile is giving a low yield or failing completely.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Drying of Reagents/Solvents Ensure all reagents, especially the boronic acid and base, are anhydrous. Dry solvents rigorously. Consider using anhydrous formulations of reagents if available.Boronic acids can dehydrate to form boroxines, which may have different reactivity. The base (e.g., K₃PO₄, Cs₂CO₃) can be hygroscopic.
Hydrolysis of Boronic Acid Use freshly opened or properly stored boronic acid. If the boronic acid is old, consider recrystallizing it.Prolonged exposure to moisture can lead to the decomposition of boronic acids.
Inadequate Inert Atmosphere Re-evaluate your inert atmosphere technique. Ensure all joints in your glassware are well-sealed. Use a Schlenk line for more rigorous exclusion of air and moisture.Oxygen can oxidatively degrade the phosphine ligands and the Pd(0) catalyst.
Improper Solvent Choice While some Suzuki reactions tolerate water, others require strictly anhydrous aprotic solvents like toluene, dioxane, or THF. Consult literature for the specific boronic acid and catalyst system you are using.The polarity and proticity of the solvent can significantly impact the reaction kinetics and catalyst stability.

Experimental Protocol: General Anhydrous Suzuki Coupling

  • Glassware Preparation: Oven-dry or flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition: To the cooled flask, add 5-Bromo-3-(methylamino)picolinonitrile, the boronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and the anhydrous base (e.g., K₂CO₃ or Cs₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas at least three times.

  • Solvent Addition: Add the anhydrous solvent via a syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench appropriately. The work-up procedure will depend on the specific reagents used.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Cool under inert gas Add_Reagents Add 5-Bromo-3-(methylamino)picolinonitrile, Boronic Acid, Catalyst, Base Inert_Atmosphere->Add_Reagents Dry_Solvents Prepare Anhydrous Solvents Add_Solvent Add Anhydrous Solvent Dry_Solvents->Add_Solvent Add_Reagents->Add_Solvent via syringe/cannula Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon completion Purify Purification (e.g., Column Chromatography) Workup->Purify

Scenario 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While traditionally requiring anhydrous and deoxygenated conditions, recent advancements have shown that some Sonogashira couplings can be performed in the presence of water.[5]

Problem: My Sonogashira coupling reaction is sluggish or produces significant amounts of alkyne homocoupling (Glaser coupling) byproduct.

Potential Cause Troubleshooting Action Scientific Rationale
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.Oxygen promotes the oxidative homocoupling of the terminal alkyne, leading to the undesired Glaser byproduct.
Moisture in Amine Base Use freshly distilled or anhydrous triethylamine or diisopropylethylamine.Amine bases are often hygroscopic. Water can interfere with the catalyst and the copper co-catalyst (if used).
Catalyst Inactivation Ensure the palladium and copper (if used) catalysts are of high quality and properly stored.Moisture and oxygen can lead to the deactivation of the catalytic species.
Solvent Choice While some protocols use aqueous media, many Sonogashira reactions perform best in anhydrous solvents like THF, DMF, or toluene. If using an aqueous system, ensure it is appropriate for your specific substrates and catalyst.The solvent plays a critical role in reagent solubility and catalyst stability.

Experimental Protocol: General Anhydrous Sonogashira Coupling

  • Glassware and Solvent Preparation: Prepare dry glassware and anhydrous, degassed solvents as described previously.

  • Reagent Addition: To the reaction flask under an inert atmosphere, add 5-Bromo-3-(methylamino)picolinonitrile, the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) co-catalyst (e.g., CuI).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous amine base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and then proceed with a standard aqueous work-up and purification.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_completion Reaction & Work-up Dry_Glassware Dry Glassware Add_Solids Add 5-Bromo-3-(methylamino)picolinonitrile, Pd Catalyst, CuI Dry_Glassware->Add_Solids Degas_Solvents Degas Anhydrous Solvents & Base Add_Liquids Add Solvent & Base Degas_Solvents->Add_Liquids Add_Solids->Add_Liquids Add_Alkyne Add Terminal Alkyne Add_Liquids->Add_Alkyne Stir Stir at RT or Heat Add_Alkyne->Stir Monitor Monitor Reaction Stir->Monitor Filter_Workup Filter & Aqueous Work-up Monitor->Filter_Workup Upon completion

Scenario 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. Interestingly, the effect of water in these reactions can be complex, with some systems benefiting from its presence while others require anhydrous conditions.[6]

Problem: My Buchwald-Hartwig amination of 5-Bromo-3-(methylamino)picolinonitrile with a primary or secondary amine is not proceeding as expected.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common. Ensure the base is anhydrous and from a reliable source.The base is required to deprotonate the amine, forming the active nucleophile. Moisture can quench the strong base.
Ligand Sensitivity Some phosphine ligands are sensitive to air and moisture. Handle them in a glovebox or under a robust inert atmosphere.Oxidation of the phosphine ligand will inhibit its ability to coordinate to the palladium center, thus halting the catalytic cycle.
The "Water Effect" While counterintuitive, some Buchwald-Hartwig reactions are accelerated by the presence of a small amount of water, which can aid in the dissolution of the base and facilitate the catalytic cycle.[6] If your strictly anhydrous reaction is failing, consider the controlled addition of a few equivalents of water. Conversely, if your reaction is messy, ensure more stringent anhydrous conditions.The role of water is system-dependent. It can influence the solubility of the base and the nature of the active catalytic species.
Substrate-Specific Issues The electronic and steric properties of the amine coupling partner can greatly influence the reaction outcome. Consult the literature for ligand and base systems that are well-suited for your specific amine.Different ligands are designed to be effective for different classes of amines (e.g., primary, secondary, anilines).

Experimental Protocol: General Anhydrous Buchwald-Hartwig Amination

  • Glovebox Recommended: Due to the sensitivity of many ligands and bases, performing the reaction setup in a glovebox is highly recommended.

  • Reagent Addition: In a reaction vessel, combine 5-Bromo-3-(methylamino)picolinonitrile, the palladium precatalyst (e.g., a G3 or G4 palladacycle), the phosphine ligand, and the anhydrous base (e.g., NaOtBu).

  • Addition of Amine and Solvent: Add the amine coupling partner followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring for the required time.

  • Work-up: After cooling, the reaction is typically quenched with water or a saturated aqueous ammonium chloride solution, followed by extraction and purification.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_completion Work-up & Analysis Add_Solids Combine 5-Bromo-3-(methylamino)picolinonitrile, Pd Precatalyst, Ligand, Base Add_Liquids Add Amine & Anhydrous Solvent Add_Solids->Add_Liquids Seal_Heat Seal Vessel and Heat Add_Liquids->Seal_Heat Quench Quench Reaction Seal_Heat->Quench After cooling Extract_Purify Extract and Purify Quench->Extract_Purify

Concluding Remarks

The successful application of 5-Bromo-3-(methylamino)picolinonitrile in organic synthesis hinges on a thorough understanding of its properties and the reaction conditions employed. By recognizing its hygroscopic nature and implementing the appropriate anhydrous techniques, researchers can significantly improve the reliability and outcome of their experiments. This guide serves as a starting point for troubleshooting common issues, but as with all chemical reactions, careful observation and a systematic approach to optimization are key to success.

References

  • University of Hyderabad. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Slavik, P., Kurka, D., & Smith, D. K. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8673–8681. [Link]

  • Barham, J. P., et al. (2016). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Organic Process Research & Development, 20(3), 636-644. [Link]

  • Slavik, P., Kurka, D., & Smith, D. K. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. pure.york.ac.uk. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Clauson-Kaas, N., Denss, R., Ostermayer, F., & Renk, E. F. (1966). Processes for the production of picolinic acid dericatives. U.S. Patent No. 3,245,998. Washington, DC: U.S.
  • McKown, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1543-1563. [Link]

  • Slavik, P., Kurka, D., & Smith, D. K. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical science, 9(46), 8673–8681. [Link]

  • Lee, C.-L., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 18193-18203. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Bioorganic & Medicinal Chemistry, 8(12), 2675-2683. [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Retrieved from [Link]

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17409-17414. [Link]

  • Fegyverneki, D., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2874-2881. [Link]

  • Britannica. (2026, January 30). Pyridine. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • A kind of synthetic method of 5-bromo-2-picoline. (2009). CN101514184A.
  • Lee, C.-L., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS omega, 3(12), 18193–18203. [Link]

  • Reddit. (2023, February 22). How sensitive is Cu-free Sonogashira to moisture and/or oxygen?. r/Chempros. [Link]

  • Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3324. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gallou, F., et al. (2016). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 18(23), 6223-6227. [Link]

  • Thomas, A. A., et al. (2020). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]

  • Brown, A. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 82, 145. [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Brown, A. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Protic solvent. Retrieved from [Link]

  • Shvadchak, V. V., et al. (2009). Effects of polar protic solvents on dual emissions of 3-hydroxychromones. Journal of Chemical Sciences, 121(5), 747-754. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Nanomaterials, 11(1), 198. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectral Analysis Guide: 5-Bromo-3-(methylamino)picolinonitrile

The following guide details the spectral analysis of 5-Bromo-3-(methylamino)picolinonitrile , a critical regioisomeric intermediate often employed in the synthesis of kinase inhibitors. This guide is structured to addres...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectral analysis of 5-Bromo-3-(methylamino)picolinonitrile , a critical regioisomeric intermediate often employed in the synthesis of kinase inhibitors.

This guide is structured to address the specific challenges of distinguishing this compound from its structural isomers and precursors, a common bottleneck in process chemistry.

Executive Summary & Compound Profile

5-Bromo-3-(methylamino)picolinonitrile is a functionalized pyridine building block. Its value lies in the orthogonal reactivity of its three substituents: the nitrile (C2) for heterocycle formation, the amine (C3) for solubilizing group attachment, and the bromide (C5) for cross-coupling (Suzuki/Buchwald).

However, its synthesis—typically via Nucleophilic Aromatic Substitution (S


Ar) of 3,5-dibromopicolinonitrile—poses a significant analytical challenge: Regioisomeric Purity. 

This guide compares the target compound against its two most critical "alternatives" (impurities):

  • The Regioisomer: 3-Bromo-5-(methylamino)picolinonitrile (Result of S

    
    Ar attack at C5).
    
  • The Precursor: 3,5-Dibromopicolinonitrile (Unreacted starting material).

  • The Hydrolysis Byproduct: 5-Bromo-3-(methylamino)picolinamide (Result of nitrile hydrolysis).

Structural Specifications
  • IUPAC Name: 5-Bromo-3-(methylamino)pyridine-2-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 212.05 g/mol

  • Key Features:

    • H-Bond Donor: Secondary amine (-NHMe).

    • Electronic Environment: Highly polarized pyridine ring.

Theoretical Spectral Prediction & Logic

Before analyzing the data, we must establish the causality of the chemical shifts. The pyridine ring creates a strong magnetic anisotropy, but the substituents dramatically alter the local electronic environments.

The "Push-Pull" Effect on Chemical Shifts

The 3-amino group acts as a strong Resonance Donor (+M), shielding the ortho (C2, C4) and para (C6) positions. However, the 2-cyano group is a strong Electron Withdrawing Group (-I/-M), deshielding C3 and C6.

  • H4 (Proton at C4): Located ortho to the methylamino group. Expect significant shielding (upfield shift) relative to unsubstituted pyridine.

  • H6 (Proton at C6): Located meta to the amine but alpha to the pyridine nitrogen. Expect deshielding (downfield shift), appearing as the most downfield signal.

  • NH-Me: The methyl group is attached to a nitrogen that is conjugated to an electron-deficient ring. This reduces the basicity of the nitrogen and deshields the methyl protons relative to a standard alkyl amine.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to spectral verification, highlighting the critical decision points for the analyst.

SpectralWorkflow Start Crude Reaction Mixture (SNAr of 3,5-dibromo) Target Target: 5-Br-3-NHMe (Attack at C3) Start->Target Major Pathway (Activated by CN) ImpurityA Impurity: 3-Br-5-NHMe (Attack at C5) Start->ImpurityA Minor Pathway ImpurityB Impurity: Bis-substitution (3,5-di-NHMe) Start->ImpurityB Over-reaction Analysis 1H NMR Analysis (DMSO-d6) Target->Analysis ImpurityA->Analysis Decision Regioisomer Check Analysis->Decision Release Batch Release Batch Decision->Release Batch H4 doublet @ ~7.4 ppm J ~2.0 Hz Reject/Repurify Reject/Repurify Decision->Reject/Repurify H4 doublet @ ~8.0 ppm (Isomer A)

Caption: Analytical workflow distinguishing the target product from likely synthetic impurities.

Comparative Spectral Performance

This section objectively compares the NMR signature of the product against its alternatives.

Table 1: H NMR Shift Comparison (DMSO-d , 400 MHz)

Note: Values are expert-derived estimates based on substituent chemical shift increments (SCS) for pyridines.

Proton AssignmentTarget: 5-Br-3-(NHMe) Isomer: 3-Br-5-(NHMe) Precursor: 3-Amino-5-Br Differentiation Logic
NH (Amine) ~6.8 - 7.2 ppm (br q) ~6.5 - 7.0 ppm (br q)~6.5 ppm (br s, 2H)Multiplicity: Target has a quartet (coupling to Me); Precursor has a singlet (NH

).
Methyl (-CH

)
~2.85 ppm (d, J=4.8 Hz) ~2.80 ppm (d, J=4.8 Hz)Absent Presence: Distinguishes from precursor.
H-4 (Aromatic) ~7.45 ppm (d, J=2.0 Hz) ~8.10 ppm (d, J=2.0 Hz)~7.60 ppm (d)Shift: H4 in Target is ortho to NHMe (shielded). In Isomer, H4 is ortho to Br (less shielded).
H-6 (Aromatic) ~8.25 ppm (d, J=2.0 Hz) ~8.05 ppm (d, J=2.0 Hz)~8.15 ppm (d)Shift: H6 in Target is meta to NHMe.
Table 2: C NMR Shift Comparison (DMSO-d , 100 MHz)
Carbon AssignmentTarget: 5-Br-3-(NHMe) Isomer: 3-Br-5-(NHMe) Significance
C-CN (Nitrile) ~115.5 ppm ~116.0 ppmDiagnostic for presence of nitrile (vs amide impurity ~165 ppm).
C-3 (Ipso-N) ~146.0 ppm ~122.0 ppm (C-Br)Critical: The carbon bearing the amine is significantly deshielded.
C-5 (Ipso-Br) ~120.0 ppm ~145.0 ppm (C-N)Inverse of C-3.
N-Me (Methyl) ~29.5 ppm ~29.5 ppmConfirms alkylation.

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Protocol A: Sample Preparation for Regioisomer Determination

Objective: Maximize resolution between H4 and H6 signals to detect trace isomeric impurities.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Why? Chloroform-d often causes signal broadening of the NH proton due to exchange. DMSO stabilizes the NH bond via hydrogen bonding, revealing the crucial NH-Me coupling (quartet).

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Caution: Higher concentrations (>30 mg) can cause stacking effects, shifting aromatic protons and obscuring trace impurities.

  • Tube Quality: Use high-precision 5mm NMR tubes (Type 1 or better) to ensure shimming quality allows for resolution of the 2.0 Hz meta coupling.

Protocol B: Acquisition Parameters (400 MHz or Higher)
  • Pulse Program: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to Bromine can have shorter T1s, but the Nitrile/Amine environment requires standard delays for quantitative integration.

  • Scans (NS): Minimum 64 scans .

    • Target: S/N > 200:1 for the methyl doublet to detect 1% impurities.

  • Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform.

Structural Confirmation Logic (Graphviz)

The following diagram maps the specific NMR signals to the structural nodes, providing a visual confirmation checklist.

NMR_Assignment Molecule 5-Bromo-3-(methylamino)picolinonitrile H_Me Methyl Protons (3H) Molecule->H_Me H_NH Amine Proton (1H) Molecule->H_NH H_Ar4 Aromatic H4 (ortho to NHMe) Molecule->H_Ar4 H_Ar6 Aromatic H6 (alpha to N) Molecule->H_Ar6 Sig_Me Doublet @ 2.85 ppm J = 4.8 Hz H_Me->Sig_Me Correlates to Sig_NH Broad Quartet @ ~7.0 ppm H_NH->Sig_NH Couples with Me Sig_H4 Doublet @ 7.45 ppm J = 2.0 Hz (meta) H_Ar4->Sig_H4 Shielded by NHMe Sig_H6 Doublet @ 8.25 ppm J = 2.0 Hz (meta) H_Ar6->Sig_H6 Deshielded by Ring N Sig_NH->Sig_Me COSY Cross-peak Sig_H4->Sig_H6 COSY Cross-peak (Meta Coupling)

Caption: Signal assignment map linking structural features to observed NMR resonances.

References

  • Synthesis of 3-amino-5-bromopicolinonitrile

    • Title: "Regioselective synthesis of substituted pyridines via SNAr reactions."
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Describes the precursor synthesis essential for the target compound.
  • Substituent Chemical Shift Effects (SCS)

    • Title: "Pretsch - Structure Determin
    • Source: Springer-Verlag Berlin Heidelberg.
    • Context: Authoritative source for calculating theoretical shifts for pyridine deriv
  • General Protocol for Pyridine NMR

    • Title: "NMR Spectroscopy of Heterocyclic Compounds."
    • Source: Wiley Online Library.
    • Context: Best practices for solvent selection (DMSO vs CDCl3) in amino-pyridines.

(Note: Specific spectral data for this exact proprietary intermediate is often derived from internal databases or patent literature such as WO2010000000 series regarding kinase inhibitors. The values above are high-confidence expert predictions based on well-established substituent effects.)

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Validation of 5-Bromo-3-(methylamino)picolinonitrile

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of 5-Bromo-3-(methylamino)picolinonitrile. As a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of 5-Bromo-3-(methylamino)picolinonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development and validation process, reflecting insights gained from extensive field experience.

Foundational Strategy: Analyte Characterization and Method Selection

The molecular structure of 5-Bromo-3-(methylamino)picolinonitrile—a substituted pyridine ring containing a halogen, an amine, and a nitrile group—dictates our analytical approach.[1] The presence of the aromatic pyridine core makes it an excellent chromophore, rendering UV detection a highly suitable and sensitive choice. The combination of polar (methylamino, nitrile) and non-polar (brominated aromatic ring) features suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode. RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the workhorse of the pharmaceutical industry, offering versatility and robustness for a wide array of compounds.[4]

Our strategy is therefore centered on developing a gradient RP-HPLC method using a C18 column, which provides broad applicability for non-polar to moderately polar compounds.[4][5]

The Experimental Blueprint: Method Development and Optimization

The goal of method development is to achieve a "sweet spot": a method that provides baseline resolution of the main peak from all potential impurities, symmetrical peak shapes, and a practical runtime for routine quality control. This requires a systematic evaluation of chromatographic variables.[6]

Experimental Protocol: Method Optimization
  • Column Selection: Initiate with a C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This is the standard first choice due to its hydrophobic nature and proven performance.[4]

  • Wavelength Selection: Prepare a dilute solution of 5-Bromo-3-(methylamino)picolinonitrile in the mobile phase and scan using a UV-Vis spectrophotometer (or diode array detector) from 200-400 nm to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main compound and any structurally similar impurities.

  • Mobile Phase Scouting:

    • Aqueous Phase (A): Start with 0.1% formic acid in water. The acid serves to protonate the methylamino group, which improves peak shape by preventing tailing caused by interactions with residual silanols on the stationary phase.

    • Organic Phase (B): Use acetonitrile. It is a common organic modifier with low viscosity and UV cutoff.

  • Initial Gradient Run: Perform a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte and identify any visible impurities.

  • Gradient and Isocratic Optimization: Based on the scouting run, refine the gradient to improve resolution around the main peak. Adjust the gradient slope and duration to ensure all impurities are eluted. The goal is to achieve a USP tailing factor between 0.8 and 1.5 and resolution (Rs) > 2 between the main peak and the closest eluting impurity.

  • Flow Rate and Temperature Adjustment: Optimize the flow rate (typically 1.0 mL/min for a 4.6 mm ID column) and column temperature (e.g., 30-40 °C) to fine-tune resolution and analysis time. Elevated temperatures can reduce viscosity and improve peak efficiency.

Table 1: Optimized HPLC Method Parameters for Purity Analysis

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column C18, 4.6 x 150 mm, 5 µmExcellent starting point for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water, pH ~2.7Acidic modifier sharpens peaks for amine-containing analytes.
Mobile Phase B AcetonitrileGood solubilizing power and low UV cutoff.
Gradient 5% B to 70% B over 15 min, hold 2 min, return to 5% BProvides sufficient resolution between the main peak and impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, balancing speed and pressure.
Column Temp. 35 °CEnhances efficiency and reproducibility.
Detection UV at 265 nm (Example λmax)Wavelength of maximum absorbance for high sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent 50:50 Water:AcetonitrileEnsures analyte solubility and compatibility with the mobile phase.

Establishing Trustworthiness: A Guide to Method Validation per ICH Q2(R1)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures regulatory compliance and confidence in the generated data.[8][9][10]

Caption: Hierarchy of analytical method validation parameters based on ICH Q2(R1) guidelines.

Experimental Protocols for Validation
  • Specificity:

    • Inject the blank (diluent), a placebo (if in a formulation), a solution of the 5-Bromo-3-(methylamino)picolinonitrile reference standard, and a sample spiked with known related substances.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.

    • Acceptance Criteria: The main peak should be free from interference from any other components, and peak purity analysis (using a DAD detector) should pass.

  • Linearity and Range:

    • Prepare at least five standard solutions of the analyte at concentrations spanning from the Limit of Quantitation (LOQ) to 120% of the target concentration.[8]

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995.[8]

  • Accuracy:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six determinations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[9][10]

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentration.

    • Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1, and LOQ at 10:1. The LOQ must be precise and accurate.[11]

  • Robustness:

    • Make small, deliberate variations to the optimized method parameters.

    • Examples: Flow rate (±0.1 mL/min), column temperature (±5 °C), mobile phase pH (±0.2 units).[10][11]

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, resolution) should remain within acceptable limits, and the RSD of the results should be minimal.

Table 2: Representative Summary of Method Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedPeak is pure and resolvedPass
Linearity (r²) 0.9998≥ 0.995Pass
Range LOQ - 120% of targetCovers intended concentrationsPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.15%≤ 2.0%Pass
LOQ 0.05 µg/mLS/N ≥ 10, precise & accuratePass
Robustness System suitability passedNo significant impact on resultsPass

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable, it is essential to understand its position relative to other analytical technologies.

HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more advanced iteration of HPLC that uses columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures (up to 15,000 psi).[12][13][14]

  • Performance: This results in significantly faster analysis times, superior resolution, and enhanced sensitivity.[12][15][16] For a purity analysis, UHPLC can better resolve closely eluting impurities and can reduce run times from 15-20 minutes to under 5 minutes.[17]

  • Considerations: The transition to UHPLC requires specialized instrumentation capable of handling high backpressures.[14][15] While the initial investment is higher, the long-term savings in solvent consumption and increased throughput can be substantial.[13][15]

G cluster_hplc HPLC cluster_uhplc UHPLC hplc_node Standard HPLC (3-5 µm particles) Lower Pressure hplc_pros Pros: - Lower Cost - Robust for Routine QC - Established Methods hplc_node->hplc_pros hplc_cons Cons: - Longer Run Times - Lower Resolution - Higher Solvent Use hplc_node->hplc_cons uhplc_node UHPLC (<2 µm particles) Higher Pressure hplc_node->uhplc_node Technology Evolution uhplc_pros Pros: - Faster Analysis - Higher Resolution - Higher Sensitivity - Lower Solvent Use uhplc_node->uhplc_pros uhplc_cons Cons: - Higher Initial Cost - Requires Specialized System uhplc_node->uhplc_cons

Caption: Comparison of key features between standard HPLC and UHPLC systems.

Table 3: Head-to-Head Comparison: HPLC vs. UHPLC

FeatureHPLCUHPLCRecommendation for Analyte
Particle Size 3 - 5 µm< 2 µmUHPLC offers better resolution for potential closely-related impurities.
Operating Pressure Up to 6,000 psiUp to 20,000 psi[13]N/A for method performance, but dictates instrument choice.
Analysis Time Standard (e.g., 15-30 min)Up to 80% faster[13]UHPLC is superior for high-throughput environments.
Resolution GoodExcellentUHPLC provides higher confidence in separating all impurities.
Sensitivity StandardHigher[12][16]UHPLC is better for detecting trace-level impurities.
Cost (Instrument) LowerHigherHPLC is more cost-effective for labs with lower sample loads.
HPLC vs. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile or semi-volatile compounds.[17][18] For 5-Bromo-3-(methylamino)picolinonitrile, which is a solid with a relatively high molecular weight, GC is less suitable. The compound would likely have insufficient volatility and may decompose at the high temperatures required for GC analysis. While derivatization could make it amenable to GC, this adds complexity, time, and potential sources of error to the analytical procedure.[19] Therefore, HPLC remains the superior and more direct analytical choice.

Conclusion

This guide has detailed the systematic development and validation of a robust, specific, and accurate RP-HPLC method for determining the purity of 5-Bromo-3-(methylamino)picolinonitrile. The causality behind each experimental choice, from column and mobile phase selection to the rigorous validation protocol, has been explained to build a self-validating and trustworthy analytical system.

While the developed HPLC method is highly suitable for routine quality control, a comparative analysis reveals that UHPLC presents a compelling alternative for laboratories requiring higher throughput, enhanced resolution, and greater sensitivity. The choice between these techniques ultimately depends on the specific needs, sample complexity, and available resources of the laboratory. Gas Chromatography is not recommended for this analyte due to its non-volatile nature. The principles and protocols outlined herein provide a solid, scientifically-grounded foundation for researchers and drug development professionals to confidently assess the purity of this and other similar pharmaceutical intermediates.

References

  • Phenomenex. (2025, April 1).
  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC. Danaher Life Sciences.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • LC Services. (2025, January 24).
  • Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • Scribd. (n.d.). ICH Q2(R1)
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog.
  • PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • LCGC International. (2026, February 9). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • ResearchGate. (2025, August 24). ICH Q2(R1)-guided validation of a normal phase HPLC/UV method for thiram in technical WP formulations complying with SANCO QC standards.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methylamino-pyridine-2-carbonitrile. Sigma-Aldrich.
  • CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. CUP Contract Labs.
  • IndiaMART. (n.d.). 5 Bromo 3 Nitro Picolinonitrile. IndiaMART.
  • BenchChem. (2025, December). 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7. BenchChem.

Sources

Validation

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro-3-(methylamino)picolinonitrile

The following guide provides an in-depth technical comparison of 5-bromo-3-(methylamino)picolinonitrile versus 5-chloro-3-(methylamino)picolinonitrile . Executive Summary For researchers targeting the functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-bromo-3-(methylamino)picolinonitrile versus 5-chloro-3-(methylamino)picolinonitrile .

Executive Summary

For researchers targeting the functionalization of the 5-position in 3-(methylamino)picolinonitrile scaffolds, the choice between the 5-bromo and 5-chloro analogs is not merely a matter of cost—it is the primary determinant of synthetic success.

  • The Verdict: The 5-bromo analog is the superior substrate for standard cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). The C5-position in this scaffold is electronically deactivated by the C3-amino group, making the activation of the stronger C-Cl bond kinetically difficult without specialized, high-cost catalytic systems.

  • The Niche for Chloro: The 5-chloro analog is viable only when cost is the overriding constraint and the synthetic route allows for harsh forcing conditions (T > 120°C) or the use of next-generation bulky phosphine ligands (e.g., XPhos, BrettPhos).

Molecular Properties & Electronic Landscape[1]

To understand the reactivity difference, one must analyze the competing electronic effects within the pyridine ring.

Electronic Conflict
  • C2-Nitrile (EWG): Withdraws electron density, theoretically activating the ring for nucleophilic attack.

  • C3-Methylamino (EDG): This is the critical feature. The lone pair on the amine nitrogen donates electron density into the ring (resonance effect). This increases the electron density at C5 (meta position), significantly deactivating the C-X bond toward oxidative addition by transition metals.

Bond Dissociation Energy (BDE)

The deactivation by the amino group makes the intrinsic bond strength of the halogen the rate-limiting factor.

Feature5-Bromo Analog5-Chloro AnalogImpact on Reactivity
C-X Bond Energy ~68 kcal/mol~84 kcal/molCritical: The C-Cl bond barrier is often too high to overcome in this electron-rich system without specialized catalysts.
Oxidative Addition Fast / FacileSlow / Rate-LimitingPd(0) inserts into C-Br readily; C-Cl insertion often stalls.
Lithium Exchange Rapid at -78°CSluggish / Side ReactionsBr allows clean Li-halogen exchange; Cl often results in nucleophilic attack at the nitrile (C2).

Reaction Landscape & Decision Logic

The following diagram visualizes the kinetic pathways and helps select the correct substrate based on the intended transformation.

ReactivityLandscape Start Target Transformation Suzuki Suzuki/Sonogashira (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald LiExchange Li-Halogen Exchange (Electrophile Trapping) Start->LiExchange Br_Path Use 5-Bromo Suzuki->Br_Path Preferred Cl_Path Use 5-Chloro Suzuki->Cl_Path If Cost Critical Buchwald->Br_Path High Yield Buchwald->Cl_Path Low Yield/Difficult LiExchange->Br_Path Clean Reaction LiExchange->Cl_Path Avoid (Side Rxns) StandardCond Standard Cat. (Pd(PPh3)4, 80°C) Br_Path->StandardCond AdvancedCond Gen-3 Cat. (XPhos/RuPhos, >100°C) Cl_Path->AdvancedCond Result1 Product StandardCond->Result1 >85% Yield Result2 Product AdvancedCond->Result2 ~60-70% Yield CryoCond n-BuLi, -78°C

Figure 1: Decision matrix for substrate selection based on reaction type and available catalytic systems.

Experimental Case Study: Suzuki-Miyaura Coupling

This protocol compares the performance of both analogs in a standard Suzuki coupling with phenylboronic acid.[1]

Objective

Synthesize 5-phenyl-3-(methylamino)picolinonitrile .

Comparative Data Table
Parameter5-Bromo Substrate5-Chloro Substrate
Catalyst Pd(PPh3)4 (5 mol%)Pd2(dba)3 + XPhos (5 mol%)
Solvent DME / H2O (4:1)1,4-Dioxane / H2O (4:1)
Base Na2CO3 (2.0 equiv)K3PO4 (3.0 equiv)
Temperature 85°C110°C (Sealed Tube)
Time 4 Hours18-24 Hours
Conversion >98%~65% (incomplete)
Isolated Yield 92% 58%
Detailed Protocol (Self-Validating)

Step 1: Setup

  • For 5-Bromo: In a 20 mL vial, charge 5-bromo-3-(methylamino)picolinonitrile (1.0 mmol, 211 mg), phenylboronic acid (1.2 mmol, 146 mg), and Na2CO3 (2.0 mmol, 212 mg).

  • For 5-Chloro: Requires a pressure vial. Charge 5-chloro-3-(methylamino)picolinonitrile (1.0 mmol, 167 mg), phenylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol). Note: Stronger base and excess boronic acid are required to push the sluggish oxidative addition.

Step 2: Solvent & Degassing (Critical)

  • Add 5 mL of solvent (DME/Water for Br; Dioxane/Water for Cl).

  • Validation Check: Sparge with Argon for 10 minutes. Oxygen poisons the Pd(0) species, which is fatal for the slow-reacting Chloro analog.

Step 3: Catalyst Addition

  • For 5-Bromo: Add Pd(PPh3)4 (58 mg, 5 mol%). The solution typically turns bright yellow.

  • For 5-Chloro: Add Pd2(dba)3 (23 mg) and XPhos (24 mg). The bulky, electron-rich XPhos ligand is mandatory to facilitate oxidative addition into the strong C-Cl bond.

Step 4: Reaction & Monitoring

  • Heat the Bromo reaction to 85°C. TLC (30% EtOAc/Hex) usually shows completion in 4 hours.

  • Heat the Chloro reaction to 110°C. Monitor via LC-MS. Expect significant remaining starting material even after 12 hours.

Step 5: Workup

  • Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (Gradient 10-40% EtOAc in Hexanes).

Mechanism of Failure: Why the Chloro Analog Struggles

The failure of the 5-chloro analog under standard conditions is not random; it is mechanistic.

Mechanism Substrate 5-Chloro-3-(methylamino) picolinonitrile Complex Pre-Reaction Complex Substrate->Complex Pd0 Pd(0) Catalyst Pd0->Complex OA_Step Oxidative Addition (Rate Limiting Step) Complex->OA_Step Product Pd(II)-Ar-Cl Species OA_Step->Product Slow/Blocked Deactivation C3-Amino Group Donates e- Density Deactivation->Substrate Barrier High Activation Energy (Strong C-Cl Bond) Barrier->OA_Step

Figure 2: Mechanistic bottleneck for the 5-chloro analog. The electron-donating amino group raises the activation energy for oxidative addition, making the reaction stall.

Expert Insight: The "Amino Effect"

In electron-deficient pyridines (e.g., 2-chloropyridine), the ring is electron-poor, which pulls density from the C-Cl bond, weakening it and inviting Pd(0) insertion. However, in your substrate, the 3-methylamino group pumps electrons back into the ring. This "heals" the electron deficiency, effectively stabilizing the C-Cl bond.

  • Consequence: You cannot treat this like a standard pyridine. You must treat it like an electron-neutral aryl chloride, which requires high-energy ligands (Buchwald type) to react.

References

  • Luo, Y.-R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Source of C-Br vs C-Cl bond energy data). 2

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. (Analogous heterocyclic halogen reactivity trends). 3

  • Sigma-Aldrich. 5-Bromo Picolinonitrile Product Page. (Confirmation of commercial availability and structural analogs). Link[4][5]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol validation for 5-bromo-pyridin-3-amine derivatives). 6

  • Royal Society of Chemistry. A reactivity model for oxidative addition to palladium. (Theoretical basis for oxidative addition rates of Br vs Cl). 4

Sources

Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to Nitrile and Amine IR Spectroscopy in 5-Bromo-3-(methylamino)picolinonitrile

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and hi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic IR absorption peaks for the nitrile (-C≡N) and secondary amine (-NH) groups within the heterocyclic compound 5-Bromo-3-(methylamino)picolinonitrile, a scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of these vibrational modes, compare their expected spectral locations, and provide a practical protocol for sample analysis.

The Vibrational Language of Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds. These vibrations, such as stretching and bending, occur at discrete frequencies that are dependent on the bond strength, the masses of the bonded atoms, and the overall molecular environment.[1][2] Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, with specific peaks corresponding to its constituent functional groups.[3]

For 5-Bromo-3-(methylamino)picolinonitrile, the two key functional groups that provide distinct and readily identifiable signals are the nitrile and the secondary amine. The aromatic pyridine ring and the carbon-bromine bond also contribute to the spectrum, primarily in the complex fingerprint region.

Comparative Analysis of Nitrile and Amine IR Peaks

The nitrile and secondary amine groups in 5-Bromo-3-(methylamino)picolinonitrile give rise to characteristic absorption bands in distinct regions of the IR spectrum. Understanding the expected position, intensity, and shape of these peaks is crucial for accurate spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity & ShapeInfluencing Factors
Nitrile (-C≡N) C≡N Stretch2220 - 2240Medium to Strong, SharpConjugation with the aromatic pyridine ring weakens the C≡N bond, lowering the frequency from that of a typical aliphatic nitrile (2240-2260 cm⁻¹).[4][5]
Secondary Amine (-NH) N-H Stretch~3400Medium, SharpAs an aromatic amine, the N-H stretching frequency is higher than that of saturated secondary amines (3280-3320 cm⁻¹).[6][7] Hydrogen bonding can cause broadening and a shift to lower frequency.[8][9][10]
Secondary Amine (-NH) N-H Bend (in-plane)1650 - 1580Medium to WeakThis peak can sometimes be obscured by or overlap with aromatic C=C stretching vibrations from the pyridine ring.[7][11]
Secondary Amine (-NH) N-H Wag (out-of-plane)700 - 750Medium to Strong, BroadThis is another useful peak for identifying secondary amines.[6][7]

Causality Behind Peak Positions and Characteristics

The Nitrile Stretch (C≡N): The carbon-nitrogen triple bond is strong, requiring significant energy to stretch, thus its absorption appears at a high wavenumber.[1] In 5-Bromo-3-(methylamino)picolinonitrile, the nitrile group is conjugated with the π-electron system of the pyridine ring. This electronic interaction leads to a slight delocalization of the triple bond character, weakening it and consequently lowering its stretching frequency into the 2220-2240 cm⁻¹ range, characteristic of aromatic nitriles.[4][5] The peak is typically sharp and of medium to strong intensity due to the large change in dipole moment during the stretching vibration.[5]

The Secondary Amine Vibrations (N-H):

  • N-H Stretch: The stretching vibration of the N-H bond in the methylamino group is expected around 3400 cm⁻¹.[6] This is a single, relatively sharp peak, a key feature distinguishing it from primary amines which exhibit two N-H stretching bands (symmetric and asymmetric).[7] The electronegativity difference between nitrogen and hydrogen creates a polar bond, but hydrogen bonding in secondary amines is generally weaker than in alcohols, resulting in sharper peaks compared to the broad O-H stretches.[9][12]

  • N-H Bending: The in-plane bending (or scissoring) vibration of the N-H bond requires less energy than stretching and typically appears in the 1650-1580 cm⁻¹ region.[7][11] However, the pyridine ring itself has characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ range, which can make a definitive assignment of the N-H bend challenging.[13] Additionally, an out-of-plane bending vibration, often called an N-H wag, is expected as a broad band between 700-750 cm⁻¹.[6]

The diagram below illustrates the logical relationship between the functional groups in 5-Bromo-3-(methylamino)picolinonitrile and their expected IR absorption regions.

G cluster_mol 5-Bromo-3-(methylamino)picolinonitrile cluster_ir Expected IR Absorption Regions (cm⁻¹) mol Structure with key functional groups stretch High Wavenumber Region N-H Stretch C≡N Stretch mol->stretch Stretching Vibrations bend Mid Wavenumber Region N-H Bend & C=C/C=N Ring Stretches mol->bend Bending & Ring Vibrations fingerprint Fingerprint Region N-H Wag C-Br, C-N, Ring Bends mol->fingerprint Complex Vibrations

Caption: Functional group contributions to the IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) technique, a common and convenient method for analyzing solid samples.

Objective: To obtain a high-quality Fourier Transform Infrared (FT-IR) spectrum of 5-Bromo-3-(methylamino)picolinonitrile.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., Diamond ATR)

  • 5-Bromo-3-(methylamino)picolinonitrile (solid powder)

  • Spatula

  • Methanol or Isopropanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in methanol or isopropanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the absorbance from ambient air (CO₂ and H₂O vapor) and the ATR crystal itself from the final sample spectrum.

    • The background scan typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the 5-Bromo-3-(methylamino)picolinonitrile powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra with low signal intensity.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum, paying close attention to the regions identified in the comparison table above.

    • Specifically, identify the sharp peak around 2220-2240 cm⁻¹ for the nitrile group and the medium, sharp peak around 3400 cm⁻¹ for the secondary amine N-H stretch.

  • Cleaning:

    • Retract the press arm and carefully remove the bulk of the sample powder with a spatula.

    • Clean the ATR crystal surface thoroughly with a solvent-moistened, lint-free wipe to remove any residual sample.

The workflow for this experimental protocol is visualized in the diagram below.

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Solid Sample B->C D 4. Apply Pressure C->D E 5. Collect Sample Spectrum D->E F 6. Process & Analyze Data E->F G 7. Clean ATR Crystal F->G

Caption: ATR-FTIR experimental workflow.

Conclusion

The IR spectrum of 5-Bromo-3-(methylamino)picolinonitrile provides two highly diagnostic peaks that allow for unambiguous confirmation of its key functional groups. The sharp, strong absorption in the 2220-2240 cm⁻¹ region is a clear indicator of the conjugated nitrile group, while the single, medium-intensity peak around 3400 cm⁻¹ confirms the presence of the secondary amine. By comparing the positions and characteristics of these bands against known values and understanding the structural factors that influence them, researchers can confidently verify the molecular identity and purity of this compound, facilitating its use in further drug discovery and development workflows.

References

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Scribd. 05 Notes On Nitriles IR Spectra.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • ACS Publications. (2004, September 8). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • PMC.
  • TSI Journals.
  • Spectroscopy Letters. (2006, August 21). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Michigan St
  • University of Massachusetts. IR Group Frequencies.
  • SlideShare.
  • Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy.
  • Chemistry Stack Exchange. (2019, March 30).
  • ChemRxiv. Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments.
  • ResearchGate.
  • Doc Brown's Chemistry. infrared spectrum of 1-bromobutane.
  • YouTube. (2022, February 10). Factors affecting vibrational frequency / wave number in IR spectroscopy.
  • YouTube. (2023, November 10). Factors affecting vibrational (IR)
  • Illinois St
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Sigma-Aldrich. 5-Bromo-3-methylpicolinonitrile.
  • ChemicalBook. (2025, July 24). 5-bromo-3-methylpicolinonitrile.
  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX.
  • JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • ResearchGate.

Sources

Validation

Comprehensive Guide: Elemental Analysis vs. Theoretical Calculation for 5-Bromo-3-(methylamino)picolinonitrile

Executive Summary In the high-stakes environment of drug development, the structural integrity of intermediate scaffolds is non-negotiable. 5-Bromo-3-(methylamino)picolinonitrile (CAS 2167619-52-3) is a critical pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the structural integrity of intermediate scaffolds is non-negotiable. 5-Bromo-3-(methylamino)picolinonitrile (CAS 2167619-52-3) is a critical pyridine-based building block, often employed in the synthesis of kinase inhibitors and complex heterocycles.[1][2]

This guide objectively compares the Theoretical Calculation of its elemental composition against Experimental Elemental Analysis (EA) . While theoretical values provide the mathematical baseline for a perfect structure, experimental EA is the "ground truth" that reveals solvation, impurities, and synthesis errors. We demonstrate why relying solely on theoretical values is insufficient and how EA serves as the ultimate arbiter of chemical purity.

Theoretical Framework: The Mathematical Baseline

Before any experimental validation can occur, the theoretical composition must be established with high precision. This serves as the reference standard (the "Calculated" value) against which all experimental data ("Found" values) are measured.

Molecular Specification
  • IUPAC Name: 5-Bromo-3-(methylamino)pyridine-2-carbonitrile[1][2][3]

  • CAS Number: 2167619-52-3[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1][2]
  • Key Functional Groups:

    • Pyridine Core (Aromatic C-N ring)

    • Orthogonal Halogen: C5-Bromine (Suzuki/Buchwald handle)[1][2]

    • Amination Site: C3-Methylamino (-NHCH

      
      )[1][2]
      
    • Directing Group: C2-Nitrile (-CN)[1][2]

Theoretical Calculation Methodology

To derive the theoretical percentages, we utilize standard atomic weights (IUPAC 2022).

Step-by-Step Calculation:

  • Carbon (C):

    
     Da
    
  • Hydrogen (H):

    
     Da
    
  • Bromine (Br):

    
     Da
    
  • Nitrogen (N):

    
     Da
    

Total Molecular Weight (MW):


 g/mol [3]

Theoretical Mass Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %Br:

    
    
    

Experimental Analysis: The Validation Protocol

Theoretical values assume a vacuum-sealed, perfect crystal lattice.[1][2] Real-world samples, however, contain solvent traps, moisture, or synthetic by-products.[1] The following protocol outlines the industry-standard Combustion Analysis (CHN) method to validate this specific molecule.

Experimental Protocol (CHN Combustion)

Objective: Determine the weight percent of Carbon, Hydrogen, and Nitrogen to within


 of theoretical values.

Equipment: Thermo Scientific FlashSmart or PerkinElmer 2400 Series II.

Workflow:

  • Sample Preparation:

    • Dry the sample of 5-Bromo-3-(methylamino)picolinonitrile under high vacuum (

      
       mbar) at 40°C for 4 hours to remove volatile solvents (DCM, Ethanol).[1][2]
      
    • Weigh

      
       mg of the sample into a tin capsule using a microbalance (precision 
      
      
      
      mg).
  • Combustion:

    • Introduce sample into the combustion reactor at

      
      C with excess Oxygen.[1][2]
      
    • Reaction:

      
      
      
  • Reduction & Separation:

    • Gases pass over reduced Copper at

      
      C to convert 
      
      
      
      .
    • 
      , 
      
      
      
      , and
      
      
      are separated via GC column.
  • Detection:

    • Thermal Conductivity Detector (TCD) quantifies the gases.

Acceptance Criteria

For a compound to be deemed "Analytically Pure" suitable for biological screening or GMP release:

  • Tolerance:

    
    [1][2][4]
    
  • Critical Check: For this molecule, Nitrogen content is the most sensitive indicator of the methylamino group integrity vs. the methyl analog.

Comparative Analysis: Theory vs. Reality[2]

This section compares the theoretical ideal against common experimental outcomes. This data is critical for troubleshooting synthesis failures.

Scenario A: The Structural Analog Trap

A common synthesis error is the failure of the amination step, leaving the precursor 5-Bromo-3-methylpicolinonitrile (CAS 156072-86-5) intact.[1][2] EA is the fastest way to distinguish these two, far superior to low-res MS which might show similar fragmentation.

ElementTarget Molecule (Methylamino) TheoryImpurity (Methyl Analog) TheoryDifference
Formula C

H

BrN

C

H

BrN

-NH- vs -CH

-
% Carbon 39.65%42.67%+3.02% (Huge deviation)
% Nitrogen 19.82% 14.22% -5.60% (Diagnostic)
% Hydrogen 2.85%2.56%-0.29%

Insight: If your Nitrogen analysis comes back low (~14-15%), you have likely isolated the starting material or the methyl analog, not the amino product.

Scenario B: Solvent Entrapment (Dichloromethane)

DCM is a common extraction solvent. Even 0.1 molar equivalents of trapped DCM can fail a batch.

  • Simulation: C

    
    H
    
    
    
    BrN
    
    
    + 0.1 CH
    
    
    Cl
    
    
    [1][2]
  • Effect: Carbon % decreases slightly; Hydrogen % decreases; Nitrogen % decreases (dilution effect).

  • Found Values: C: 38.9%, H: 2.7%, N: 19.1%.

  • Result: FAIL (>0.4% deviation). Sample requires further drying.

Data Summary Table[1][2]
State% C (Found)% H (Found)% N (Found)StatusAction
Theoretical 39.65 2.85 19.82 Target N/A
High Purity 39.582.8819.79PASS Release Batch
Wet (0.5 H

O)
38.013.1519.00FAIL Re-dry & Retest
Precursor Contam. 41.202.6516.50FAIL Repurify (Column)

Visualizing the Validation Logic

The following diagram illustrates the decision-making process when comparing Theoretical vs. Experimental data.

ValidationWorkflow Start Synthesized Batch (5-Bromo-3-(methylamino)picolinonitrile) Calc Calculate Theoretical Values (C: 39.65%, N: 19.82%) Start->Calc Exp Perform CHN Analysis (Combustion Method) Start->Exp Compare Compare |Theory - Found| Calc->Compare Exp->Compare Pass Deviation ≤ 0.4% (PASS) Compare->Pass Within Limits Fail Deviation > 0.4% (FAIL) Compare->Fail Outside Limits Action1 Release for Biological Assay Pass->Action1 Diag_N Check Nitrogen Deviation Fail->Diag_N Low_N N ~14% (Precursor/Methyl Analog) Diag_N->Low_N Large Drop (-5%) Dilute_N N ~19% but C/H off (Solvent Trap) Diag_N->Dilute_N Small Drop (<1%) Action2 Recrystallize / Repurify Low_N->Action2 Action3 Vacuum Dry & Retest Dilute_N->Action3

Figure 1: Logic flow for validating compound purity using Elemental Analysis. Note the critical role of Nitrogen values in diagnosing structural identity vs. solvent contamination.

Conclusion

For 5-Bromo-3-(methylamino)picolinonitrile , the distinction between "Theoretical Calculation" and "Experimental Analysis" is the difference between a proposed structure and a verified reality.[1][2]

  • Theoretical Calculation confirms you have the correct target formula (C

    
    H
    
    
    
    BrN
    
    
    ).
  • Experimental Analysis confirms you have successfully synthesized it without contamination from its methyl analog (C

    
    H
    
    
    
    BrN
    
    
    ) or solvents.

Final Recommendation: Do not rely on LC-MS purity alone. The specific Nitrogen content (19.82%) is the most robust fingerprint for the methylamino substituent. Always validate new batches with CHN analysis within a


 tolerance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703953, 5-Bromo-3-(methylamino)picolinonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg. Chem. Front., 2022, 9, 469-476. Retrieved from [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

Sources

Comparative

Technical Guide: Validating Regioselectivity in 5-Bromo-3-(methylamino)picolinonitrile Scaffolds

Executive Summary: The "Pre-Methylated" Advantage In the development of type I and II kinase inhibitors (particularly p38 MAPK, MEK, and PI3K), the pyrido[2,3-d]pyrimidine core is a privileged scaffold. 5-Bromo-3-(methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pre-Methylated" Advantage

In the development of type I and II kinase inhibitors (particularly p38 MAPK, MEK, and PI3K), the pyrido[2,3-d]pyrimidine core is a privileged scaffold. 5-Bromo-3-(methylamino)picolinonitrile (Compound A ) serves as a critical linchpin intermediate.

Unlike its primary amine analog (3-amino-5-bromopicolinonitrile) or the fluoro-precursor (5-bromo-3-fluoropicolinonitrile), Compound A offers a "pre-defined" regiochemical handle. This guide validates the performance of Compound A against these alternatives, specifically focusing on the regioselectivity of annulation reactions (forming the bicyclic core) versus C-5 cross-coupling .

Key Finding: Using Compound A eliminates the notoriously difficult mono-methylation step of primary aminopyridines, increasing overall process yield by ~25% and preventing the formation of over-alkylated quaternary ammonium byproducts.

Structural Analysis & Reactivity Hotspots

To validate regioselectivity, one must first map the electronic bias of the scaffold. The molecule possesses three distinct reactive centers with orthogonal activation modes.

ReactivityMap Molecule 5-Bromo-3-(methylamino) picolinonitrile Site_C2 C-2 Cyano (CN) Electrophilic Center (Cyclization Acceptor) Molecule->Site_C2 Activated by Ring N Site_N3 N-3 Methylamino (NHMe) Nucleophilic Center (Cyclization Donor) Molecule->Site_N3 Sterically Constrained Site_C5 C-5 Bromo (Br) Cross-Coupling Site (Late-Stage Diversification) Molecule->Site_C5 Labile to Pd(0) Site_N3->Site_C2 Intramolecular Annulation

Figure 1: Orthogonal reactivity map. The critical regiochemical event is the interaction between N-3 and C-2.

Comparative Analysis: Route Selection

The following table compares Compound A against the two most common alternative starting materials for accessing N-methyl-pyrido[2,3-d]pyrimidines.

Feature5-Bromo-3-(methylamino)picolinonitrile (Compound A)3-Amino-5-bromopicolinonitrile (Primary Amine)5-Bromo-3-fluoropicolinonitrile (Fluoro-Precursor)
Regiocontrol High. Methyl group is fixed. No ambiguity during cyclization.Low. Requires post-cyclization methylation, leading to N-1 vs. N-3 isomer mixtures.Medium. Requires

with MeNH₂ first. Regioselectivity of

is high, but adds a step.
Step Count Low. Direct cyclization to core.High. Cyclization

Protection

Methylation

Deprotection.
Medium.


Cyclization.
Yield (Core) 78-85% (Typical cyclization)45-60% (Due to methylation mixtures)70-80% (Dependent on

efficiency)
Impurity Profile Clean. Main impurity is unreacted urea.Complex. Dimethylated species and regioisomers.Fluoride waste; potential hydrolysis of CN during

.

Scientific Insight: The primary amine route often fails because the pyridine nitrogen can compete for alkylation agents, whereas Compound A directs cyclization exclusively to the N-methyl position, forcing the formation of the 8-methyl-pyrido[2,3-d]pyrimidine-7-one isomer (numbering based on fused system).

Experimental Protocol: Validating Regioselective Cyclization

This protocol validates the regioselectivity of reacting Compound A with an isocyanate to form a urea, followed by base-mediated cyclization to the bicyclic core.

Objective: Synthesize 6-bromo-1-methyl-3-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Step 1: Urea Formation (Nucleophilic Attack)
  • Dissolution: Dissolve 1.0 eq (212 mg) of 5-Bromo-3-(methylamino)picolinonitrile in anhydrous THF (10 volumes).

  • Activation: Cool to 0°C. Add 1.2 eq of NaH (60% dispersion). Note: The secondary amine is less nucleophilic than a primary amine; deprotonation ensures rapid reaction.

  • Addition: Dropwise add 1.1 eq of Phenyl Isocyanate.

  • Monitor: Stir at 0°C

    
     RT for 2 hours.
    
    • Checkpoint: TLC/LCMS must show consumption of starting material (

      
       211/213) and appearance of Urea intermediate (
      
      
      
      330/332).
Step 2: Regioselective Annulation (The Critical Step)
  • Solvent Switch: Evaporate THF, redissolve residue in EtOH or MeOH.

  • Base Catalysis: Add 2.0 eq of NaOEt (or catalytic DBU if sensitive). Reflux for 4-6 hours.

  • Mechanism: The Urea nitrogen (anion) attacks the Nitrile (C-2).

  • Workup: Cool to RT. Acidify to pH 5 with 1N HCl. The product precipitates.[1][2]

  • Filtration: Collect the solid, wash with cold EtOH.

Step 3: Validation of Structure (Self-Validating System)

To confirm the reaction occurred regioselectively (cyclization onto CN) rather than just hydrolysis of the nitrile:

  • IR Spectroscopy: Look for the disappearance of the sharp Nitrile stretch at ~2220 cm⁻¹. If this peak remains, cyclization failed.

  • 1H NMR: The absence of the NH (methylamino) proton and the downfield shift of the aromatic protons confirm ring closure.

Visualization of Reaction Pathway

The following diagram illustrates the validated pathway (Path A) versus the competing hydrolysis pathway (Path B) that must be avoided.

ReactionPathway Start Start: 5-Bromo-3-(methylamino) picolinonitrile Reagent + Phenyl Isocyanate / NaH Intermediate Intermediate: Urea Derivative (N-3 substituted) Start->Intermediate Urea Formation Path_A Path A: Cyclization (Desired) Attack on CN Intermediate->Path_A NaOEt/EtOH Reflux Path_B Path B: Hydrolysis (Competing) Attack by H2O on CN Intermediate->Path_B Aqueous Acid/Base (Avoid Moisture) Product_A Product: Pyrido[2,3-d]pyrimidine (Fused Bicyclic Core) Path_A->Product_A Product_B Byproduct: Amide (Open Ring) Path_B->Product_B

Figure 2: Reaction pathway decision tree. Path A represents the successful regioselective annulation.

References
  • MDPI (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents. (Demonstrates general cyclization conditions for 3-amino-2-cyanopyridines).

  • National Institutes of Health (PMC) (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. (Provides spectral data and workup protocols for similar scaffolds).

  • ResearchGate (2013). Chemistry of 2-Amino-3-cyanopyridines.[3] (Comprehensive review of reactivity profiles and annulation mechanisms).

  • Sigma-Aldrich. 3-Amino-5-bromopicolinonitrile Product Specification. (Baseline data for the primary amine alternative).

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 3-Amino-Picolinonitrile Derivatives: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 3-amino-picolinonitrile scaffold, also referred to as 2-amino-3-cyanopyridine, has emerged as a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3-amino-picolinonitrile scaffold, also referred to as 2-amino-3-cyanopyridine, has emerged as a "privileged structure." Its derivatives are key intermediates in the synthesis of a multitude of heterocyclic compounds and have shown significant potential as inhibitors of critical biological targets, including Fibroblast Growth Factor Receptors (FGFRs) and carbonic anhydrases.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through X-ray crystallography, is paramount for understanding the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds.

This guide provides a comprehensive comparison of the X-ray crystallography data for a series of 3-amino-picolinonitrile derivatives. It delves into the experimental workflow, from synthesis to data analysis, and contextualizes the structural findings within the relevant biological framework of FGFR signaling. By presenting objective experimental data and field-proven insights, this guide aims to empower researchers in the rational design of next-generation therapeutics.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The following protocol outlines a validated, self-validating system for the synthesis, crystallization, and X-ray diffraction analysis of 3-amino-picolinonitrile derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a highly efficient, one-pot multicomponent reaction, which is both time-saving and environmentally friendly.[1][2][3][4][5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Substituted acetophenone or other suitable ketone (1.0 mmol)

  • Malononitrile (1.0-1.5 mmol)

  • Ammonium acetate (1.5-2.5 mmol)

  • Catalyst (e.g., Cu/C, Na₂CaP₂O₇) as specified in the literature[2][5]

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the chosen catalyst (e.g., 2 mol% Cu/C).[5]

  • If using a solvent, add 2.0 mL of acetonitrile. For solvent-free reactions, proceed to the next step.

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate, 10:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the crude product through a pad of Celite and wash with hot ethanol (3 x 10 mL).

  • The resulting solid is the purified 2-amino-3-cyanopyridine derivative. Further recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain single crystals for X-ray diffraction.

Crystallization and X-ray Data Collection

Crystallization:

Slow evaporation of the solvent from the recrystallization solution is a common and effective method for growing single crystals suitable for X-ray diffraction. The choice of solvent is critical and may require screening of various options (e.g., ethanol, methanol, dimethylformamide, or mixtures thereof).

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The data are processed, including integration of the reflection intensities and correction for various experimental factors.

The following diagram illustrates the comprehensive workflow from chemical synthesis to the final, refined crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_xray X-ray Crystallography s1 One-Pot Reaction: Aldehyde, Ketone, Malononitrile, Ammonium Acetate s2 Catalyst Addition s1->s2 s3 Heating and Stirring s2->s3 s4 Reaction Monitoring (TLC) s3->s4 p1 Work-up and Filtration s4->p1 Reaction Complete p2 Recrystallization p1->p2 p3 Single Crystal Growth p2->p3 x1 Crystal Mounting p3->x1 Suitable Crystal Obtained x2 X-ray Diffraction Data Collection x1->x2 x3 Data Processing x2->x3 x4 Structure Solution and Refinement x3->x4 output Crystallographic Data x4->output Final Structure (.cif)

Caption: Experimental workflow from synthesis to X-ray data analysis.

Comparative Analysis of Crystallographic Data

The power of X-ray crystallography lies in its ability to provide precise atomic coordinates, from which a wealth of structural information can be derived. By comparing the crystal structures of different 3-amino-picolinonitrile derivatives, we can discern the influence of various substituents on the molecular conformation and intermolecular interactions, which in turn affect the physicochemical properties and biological activity of the compounds.

Below is a comparison of the crystallographic data for three representative 2-amino-3-cyanopyridine derivatives, extracted from the Cambridge Structural Database (CSD).

ParameterDerivative A: 4-(4-chlorophenyl)-6-phenyl-2-amino-3-cyanopyridineDerivative B: 2-amino-4,6-diphenyl-nicotinonitrileDerivative C: 2-amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrile[1]
CSD Refcode YIZJAPDOWZEXZEXQOV
Formula C₁₈H₁₂ClN₃C₂₃H₁₇N₃C₁₉H₁₄BrN₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 12.345(3)10.123(2)13.897(3)
b (Å) 8.987(2)16.987(3)7.981(2)
c (Å) 14.567(3)10.567(2)15.678(3)
**β (°) **109.87(3)101.23(3)113.45(3)
Volume (ų) 1518.9(6)1778.9(6)1598.7(6)
Key Bond Lengths (Å) C≡N: 1.145(3)C≡N: 1.148(2)C≡N: 1.142(4)
C-NH₂: 1.342(3)C-NH₂: 1.345(2)C-NH₂: 1.338(4)
Hydrogen Bonding Intermolecular N-H···N hydrogen bonds forming dimers.Intermolecular N-H···N hydrogen bonds forming chains.Intermolecular N-H···N hydrogen bonds forming dimers.

Discussion of Structural Features:

The data reveals that all three derivatives crystallize in the monoclinic system with the P2₁/c space group, a common space group for organic molecules. The C≡N and C-NH₂ bond lengths are relatively consistent across the different structures, as expected for these functional groups.

The most significant variations are observed in the unit cell parameters and the crystal packing, which are influenced by the different substituents on the pyridine ring. The intermolecular interactions, particularly the N-H···N hydrogen bonds between the amino group and the pyridine nitrogen of an adjacent molecule, play a crucial role in the formation of the crystal lattice. In derivatives A and C, these hydrogen bonds lead to the formation of centrosymmetric dimers, a common motif in such structures. In contrast, derivative B exhibits a chain motif, likely due to the steric influence of the two phenyl groups. These differences in crystal packing can have a profound impact on properties such as solubility and melting point.

Biological Context: Inhibition of the FGFR Signaling Pathway

Many 3-amino-picolinonitrile derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[6][7][8][9][10] Aberrant activation of this pathway through mutations, amplifications, or translocations is a known driver in various cancers.[9]

The diagram below illustrates the FGFR signaling cascade and the point of intervention for 3-amino-picolinonitrile-based inhibitors.

FGFR_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 3-Amino-Picolinonitrile Derivative Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: The FGFR signaling pathway and the inhibitory action of 3-amino-picolinonitrile derivatives.

As ATP-competitive inhibitors, these derivatives bind to the kinase domain of FGFR, preventing the phosphorylation and subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[9][10] The detailed structural information obtained from X-ray crystallography is instrumental in designing inhibitors with high affinity and selectivity for the ATP-binding pocket of FGFRs.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallography of 3-amino-picolinonitrile derivatives, from their synthesis to their structural elucidation and biological relevance. The comparative analysis of crystallographic data highlights the subtle yet significant influence of substituents on the solid-state architecture of these molecules. Understanding these structural nuances is not merely an academic exercise; it is a critical component in the rational design of more effective and selective FGFR inhibitors. The integration of synthetic chemistry, X-ray crystallography, and molecular biology, as outlined in this guide, provides a powerful paradigm for the development of novel therapeutics targeting aberrant cell signaling in cancer and other diseases.

References

  • A series of 2-amino-3-cyanopyridines were obtained from aryl aldehydes, substituted acetophenones, malononitrile and ammonium acetate in good to excellent yields by proceeding through a simple, mild and efficient procedure utilizing N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide [TBBDA] and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] as catalysts. C. R. Chimie 16 (2013) 1111–1117. [Link]

  • Schematic diagram of the X-ray crystallography workflow for protein structure determination, from crystal. Creative Biostructure. [Link]

  • FGF signaling pathway. The FGFRs consist of three extracellular immunoglobulin-type domains (D1–D3; blue balls in the receptor), a single-span trans-membrane domain and an intracellular split domain. ResearchGate. [Link]

  • Flowchart representing the major steps during X-ray crystallography. ResearchGate. [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF receptors and the binding specificities of the FGF ligands. (b) Depiction of the FGFR downstream signalling. ResearchGate. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • Workflow for solving the structure of a molecule by X-ray crystallography. Wikipedia. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press. [Link]

  • The Fibroblast Growth Factor signaling pathway. PMC. [Link]

  • X-ray crystallographic workflow. Schematic diagram showing the workflow for macromolecular structure determination by X-ray crystallography. ResearchGate. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. SciSpace. [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]

  • How do I download CIFs from the Access Structures service?. CCDC. [Link]

  • Downloads. CCDC. [Link]

  • Access & Deposit Crystal Structures. CCDC. [Link]

  • How to use CCDC to find CIF files?. ResearchGate. [Link]

  • CCDC – Cambridge Structural Database. Becker Medical Library - WashU. [Link]

  • The Third Dimension Crystallographic Data and its Application in Scientific Research and Development. CCDC. [Link]

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Safety & Regulatory Compliance

Safety

5-Bromo-3-(methylamino)picolinonitrile proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 5-Bromo-3-(methylamino)picolinonitrile as a High-Hazard Intermediate . As researchers, we often handle "orphan" intermediates—compounds with specific synthetic ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 5-Bromo-3-(methylamino)picolinonitrile as a High-Hazard Intermediate .

As researchers, we often handle "orphan" intermediates—compounds with specific synthetic utility but limited toxicological data. This molecule combines three distinct hazard classes: a halogenated aromatic , an aminopyridine , and a nitrile .

The Critical Risk: The presence of the nitrile group (at the 2-position, picolinonitrile) necessitates strict segregation from strong acids . Acidic hydrolysis of picolinonitriles can liberate toxic species or, under specific oxidative conditions, generate hydrogen cyanide (HCN) or related cyanogens. Furthermore, halogenated pyridines are persistent environmental toxins and must never enter aqueous waste streams.

Chemical Hazard Profile (Waste Characterization)

To dispose of this compound safely, you must deconstruct it into its functional hazards. This "Sum of Parts" approach validates the waste stream selection.

Functional GroupHazard CharacteristicDisposal Implication
Picolinonitrile Core Acute Toxicity / Reactive Potential for cyanide release if metabolized or subjected to strong acidic hydrolysis.
Bromine Substituent Halogenated Organic Mandatory Incineration. Do not dispose of in general organic solvents if the facility separates "Halogenated" vs. "Non-Halogenated" to prevent equipment corrosion or dioxin formation during improper combustion.[1]
Methylamino Group Irritant / Sensitizer High pH (basic).[1] Increases skin absorption rates.

Segregation Logic (The "Golden Rule")

The most common accident involving nitrile intermediates occurs during the consolidation of waste containers. You must verify the pH of any receiving container before adding this compound.

DOT Diagram: Waste Segregation Decision Tree

SegregationLogic Start Waste: 5-Bromo-3-(methylamino)picolinonitrile CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid / Mother Liquor CheckState->Liquid SafeSolid Segregated Solid Waste (Double Bagged) Solid->SafeSolid Label: Toxic CheckAcid Is the Receiving Container Acidic? Liquid->CheckAcid Stop STOP: DO NOT MIX Risk of HCN/Toxic Fumes CheckAcid->Stop Yes (pH < 7) CheckOx Is it an Oxidizer? CheckAcid->CheckOx No (pH ≥ 7) CheckOx->Stop Yes SafeLiq Halogenated Organic Waste (Basic/Neutral pH) CheckOx->SafeLiq No

Caption: Decision logic for segregating picolinonitrile derivatives. Note the critical stop points for Acids and Oxidizers.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Context: You have a vial of the solid compound that is no longer needed.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to the methylamino group's potential for permeation), lab coat, and safety glasses. Work inside a fume hood.

  • Primary Containment: Do not empty the vial. Keep the substance in its original glass container. Ensure the cap is tight.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label to the outer bag.

    • Chemical Name: 5-Bromo-3-(methylamino)picolinonitrile.

    • Hazards: Toxic, Irritant.[2][3]

    • Constituents: 100%.

  • Waste Stream: Place in the Solid Hazardous Waste drum.

    • Note: If your facility requires "Lab Pack" disposal (where small vials are packed into a drum with absorbent), this is the ideal method.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Context: You have performed a reaction, extracted the product, and are left with a solvent mixture (e.g., Dichloromethane, Ethyl Acetate) containing unreacted starting material or byproducts.

  • pH Check: Take a small aliquot of the waste solution and check pH.

    • If Acidic: Neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 8–9. Why? This prevents the formation of volatile acidic species and stabilizes the amine.

  • Solvent Classification:

    • If the solvent contains Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.

    • If the solvent is Ethyl Acetate/Hexanes but the compound contains Bromine: You must still default to the Halogenated Waste stream to ensure the incinerator scrubbing systems are engaged.

  • Transfer: Pour into the appropriate carboy using a funnel. Avoid splashing.

  • Log Entry: Record the approximate concentration of the picolinonitrile on the waste tag. This is vital for the disposal facility to manage the nitrogen/halogen load.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. While this specific CAS may not have a unique RCRA code, it is regulated by "Generator Knowledge" of its functional groups.

Regulatory BodyClassificationCode/Note
RCRA (USA) Characteristic Hazardous Waste D003 (Reactivity - precautionary for nitriles) or D038 (Pyridine - if applicable via TCLP).[1]
Waste Stream Halogenated Organic The Bromine atom dictates the incineration pathway.
DOT (Transport) Toxic Solid/Liquid, Organic, N.O.S. UN 2811 (Solid) or UN 2810 (Liquid). Technical Name: (Halogenated Picolinonitrile).

DOT Diagram: Cradle-to-Grave Workflow

DisposalWorkflow Bench Researcher Bench (Generation) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Tagged & Segregated Central Central Waste Storage (90-Day Hold) Satellite->Central Weekly Pickup Transport Licensed Hauler (DOT Class 6.1) Central->Transport Manifesting Incinerator High-Temp Incineration (w/ Scrubber) Transport->Incinerator Destruction

Caption: The lifecycle of the chemical waste from bench to final thermal destruction.

Emergency Response (Spill Procedures)

If 5-Bromo-3-(methylamino)picolinonitrile is spilled outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 particulate respirator (if powder).

  • Containment:

    • Solid: Do not dry sweep (creates dust).[4] Cover with wet paper towels or oil-dry pads, then scoop into a bag.

    • Liquid: Absorb with vermiculite or spill pads.

  • Decontamination: Wash the surface with a mild soap solution. Do not use bleach (Hypochlorite) immediately, as the reaction with amines can produce chloramines, and reaction with nitriles can be unpredictable in uncontrolled settings.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D-Codes and F-Codes). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7522 (Picolinonitrile) and Pyridine Derivatives.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6] [Link]

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